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  • Product: Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • CAS: 1638764-87-0

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. Acting as a bioisostere of the traditional indole ring, the introduction of the pyridine nitr...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged pharmacophore in modern drug discovery. Acting as a bioisostere of the traditional indole ring, the introduction of the pyridine nitrogen (N7) fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and metabolic stability[1]. Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638764-87-0) is a highly functionalized, advanced building block utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, chemical reactivity, and validated synthetic methodologies for this specific compound, designed to equip medicinal chemists and process scientists with actionable, mechanistic insights.

Physical and Chemical Properties

The structural nuances of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate dictate its behavior in both synthetic workflows and biological environments. The N7 atom acts as a critical hydrogen bond acceptor, while the N1-H remains a potent hydrogen bond donor. The C2-methyl ester provides a versatile handle for downstream functionalization (e.g., saponification, amidation), and the C6-methyl group offers steric bulk that can influence the rotational entropy of adjacent substituents in a kinase binding pocket.

Quantitative Data Summary
PropertyValue / Description
Chemical Name Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
CAS Registry Number 1638764-87-0
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance Off-white to light yellow crystalline powder
Hydrogen Bond Donors 1 (N1-H of the pyrrole ring)
Hydrogen Bond Acceptors 3 (N7 of pyridine, C=O oxygen, -O-CH3 oxygen)
Topological Polar Surface Area (TPSA) ~55.1 Ų
Solubility Soluble in DMF, DMSO, NMP, and hot Methanol; poorly soluble in Hexanes and Water.

Data synthesized from commercial chemical databases and structural computation standards[2][4].

Chemical Reactivity & Mechanistic Causality

Understanding the reactivity of this building block requires analyzing the electronic push-pull dynamics of the fused bicyclic system.

  • Amphoteric Nature & Hinge Binding: The 7-azaindole core is amphoteric. The N7 atom is weakly basic and serves as a premier hydrogen bond acceptor, mimicking the N1 of the adenine ring in ATP. This makes the scaffold exceptionally effective at anchoring into the hinge region of kinases such as FGFR[5], GSK-3β[6], and NADPH Oxidase 2 (NOX2)[7].

  • C2-Ester Reactivity: The methyl ester at the 2-position is highly susceptible to nucleophilic acyl substitution. Saponification with LiOH in THF/H₂O yields the corresponding carboxylic acid, which can be coupled with various aliphatic or aromatic amines using standard reagents (e.g., HATU, EDC/HOBt) to form amide libraries.

  • N1-Deprotonation: The N1 proton is relatively acidic (pKa ~ 12-13) due to the electron-withdrawing nature of the adjacent pyridine ring and the C2-ester. Before executing cross-coupling reactions or utilizing strong organometallic reagents on other parts of the molecule, the N1 position must be protected (typically with a Boc, Tosyl, or SEM group) to prevent the formation of a highly nucleophilic azaindolyl anion.

Experimental Protocols: De Novo Synthesis

While Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be procured commercially, de novo synthesis is often required for isotopic labeling or derivative exploration. Traditional Fischer indole syntheses perform poorly on electron-deficient pyridines. Therefore, a Sonogashira coupling followed by a base-catalyzed intramolecular cyclization is the most robust, self-validating methodology.

Step 1: Sonogashira Coupling

Objective: Install the alkyne precursor at the C3 position of the pyridine ring. Causality: The palladium catalyst facilitates the C-C bond formation, while the copper co-catalyst generates the highly reactive copper acetylide. Triethylamine serves a dual purpose: neutralizing the HBr byproduct and acting as a ligand.

Procedure:

  • Charge an oven-dried Schlenk flask with 2-amino-3-bromo-6-methylpyridine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv).

  • Evacuate and backfill the flask with dry N₂ (repeat 3 times).

  • Add anhydrous THF (0.2 M) and anhydrous Triethylamine (3.0 equiv) via syringe.

  • Add Methyl propiolate (1.2 equiv) dropwise at room temperature.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material and the emergence of a new, UV-active spot indicates success. LC-MS should confirm the intermediate mass.

  • Filter through a pad of Celite, concentrate, and purify via flash column chromatography to yield Methyl 3-(2-amino-6-methylpyridin-3-yl)propiolate.

Step 2: Intramolecular Cyclization

Objective: Construct the pyrrole ring via a 5-endo-dig cyclization. Causality: Potassium tert-butoxide (KOtBu) is a strong, sterically hindered base that deprotonates the primary amine. N-Methyl-2-pyrrolidone (NMP) is chosen as the solvent because its high dielectric constant effectively solvates the potassium cation, leaving a "naked," highly nucleophilic amide anion that readily attacks the alkyne.

Procedure:

  • Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous NMP (0.1 M) under an N₂ atmosphere.

  • Add KOtBu (1.5 equiv) in one portion. The solution will typically darken immediately.

  • Heat the mixture to 80°C for 2 hours.

  • Self-Validation Check: Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. The mass should shift to [M+H]⁺ = 191.2. Crucially, ¹H NMR of the crude must show the disappearance of the primary amine protons and the appearance of a distinct pyrrole C3-H singlet at approximately δ 7.1 ppm.

  • Cool to room temperature, quench with saturated aqueous NH₄Cl, extract with EtOAc, wash extensively with brine (to remove NMP), dry over Na₂SO₄, and concentrate. Recrystallize from hot methanol to yield pure Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Visualizations

Synthetic Workflow Diagram

SynthWorkflow SM1 2-Amino-3-bromo- 6-methylpyridine Cat1 Pd(PPh3)2Cl2, CuI Et3N, THF, 60°C SM1->Cat1 SM2 Methyl Propiolate SM2->Cat1 Int1 Methyl 3-(2-amino-6-methylpyridin- 3-yl)propiolate Cat1->Int1 Sonogashira Coupling Cat2 KOtBu, NMP 80°C, 2h Int1->Cat2 Prod Methyl 6-methyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylate (CAS: 1638764-87-0) Cat2->Prod Intramolecular Cyclization

Figure 1: Two-step synthetic workflow for the construction of the 7-azaindole-2-carboxylate core.

Pharmacological Signaling Pathway Integration

KinasePathway Ligand 7-Azaindole Derivative (Inhibitor) Hinge Kinase Hinge Region (e.g., FGFR / GSK-3β) Ligand->Hinge Binds N7 to Backbone NH Phos Substrate Phosphorylation Ligand->Phos Inhibits ATP ATP Binding Pocket Hinge->ATP Blocks ATP->Phos Normal Function Disease Disease Progression (Cancer / Alzheimer's) Phos->Disease Hyperactivation

Figure 2: Mechanism of action for 7-azaindole derivatives acting as competitive kinase inhibitors.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9222, 1H-Pyrrolo(2,3-b)pyridine. Retrieved from[Link]

  • National Institutes of Health / PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from[Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Retrieved from[Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a substituted 7-azaindole derivative...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a substituted 7-azaindole derivative of significant interest to researchers in medicinal chemistry and drug development. The structural complexity of this heterocyclic scaffold necessitates a detailed understanding of its spectroscopic properties for unambiguous identification and characterization. This document synthesizes predictive data based on established NMR principles and spectral data from analogous compounds to offer a robust reference for scientists working with this and related molecular architectures.

Introduction to Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and the Importance of NMR

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate belongs to the 7-azaindole class of compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their ability to mimic purine bases and interact with a wide range of biological targets. The precise substitution pattern of a methyl group at the 6-position of the pyridine ring and a methyl carboxylate group at the 2-position of the pyrrole ring creates a unique electronic and steric environment, influencing its chemical reactivity and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such novel compounds. ¹H NMR provides detailed information about the electronic environment of protons and their spatial relationships through chemical shifts and coupling constants. Concurrently, ¹³C NMR offers a map of the carbon skeleton of the molecule. An accurate interpretation of these spectra is paramount for confirming the successful synthesis of the target molecule and for quality control in drug discovery and development pipelines.

Predicted ¹H and ¹³C NMR Chemical Shifts

In the absence of direct experimental spectra for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the following chemical shifts are predicted based on the analysis of the parent 1H-pyrrolo[2,3-b]pyridine (7-azaindole) and the known substituent effects of a methyl group on a pyridine ring and a methyl carboxylate group on a pyrrole ring. The predictions are provided for spectra recorded in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆), two common solvents for NMR analysis.

The numbering convention used for the pyrrolo[2,3-b]pyridine ring system is as follows:

Predicted ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-3~7.0 - 7.2~7.1 - 7.3s-The methyl carboxylate at C-2 is expected to have a minor shielding effect on the adjacent H-3 proton compared to the unsubstituted 7-azaindole.
H-4~7.8 - 8.0~7.9 - 8.1d~8.0The methyl group at C-6 will have a minimal effect on the chemical shift of H-4.
H-5~6.9 - 7.1~7.0 - 7.2d~8.0The methyl group at C-6 is expected to exert a shielding effect on the ortho H-5 proton.
NH (H-1)~9.0 - 10.0~11.5 - 12.5br s-The electron-withdrawing methyl carboxylate group at C-2 will deshield the pyrrole NH proton. The chemical shift will be significantly solvent-dependent due to hydrogen bonding.
6-CH₃~2.4 - 2.6~2.3 - 2.5s-This is a typical chemical shift for a methyl group attached to a pyridine ring.
OCH₃~3.9 - 4.1~3.8 - 4.0s-This is a characteristic chemical shift for a methyl ester.

Predicted ¹³C NMR Chemical Shifts (ppm)

CarbonPredicted Shift (CDCl₃)Predicted Shift (DMSO-d₆)Rationale for Prediction
C-2~140 - 145~140 - 145The attachment of the electron-withdrawing methyl carboxylate group will cause a significant downfield shift.
C-3~105 - 110~105 - 110This carbon is expected to be shielded relative to other aromatic carbons.
C-3a~148 - 152~148 - 152Quaternary carbon at the ring junction.
C-4~128 - 132~128 - 132The methyl group at C-6 will have a minor effect on this carbon.
C-5~115 - 120~115 - 120The methyl group at C-6 will cause a slight upfield shift (shielding) of the ortho C-5.
C-6~155 - 160~155 - 160The presence of the methyl group will cause a downfield shift of the carbon to which it is attached.
C-7a~145 - 150~145 - 150Quaternary carbon at the ring junction, influenced by the adjacent nitrogen.
6-CH₃~18 - 22~18 - 22Typical chemical shift for a methyl group on an aromatic ring.
OCH₃~51 - 53~51 - 53Characteristic chemical shift for a methyl ester carbon.
C=O~160 - 165~160 - 165Typical chemical shift for an ester carbonyl carbon.

Synthesis of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

A plausible synthetic route to the title compound involves a multi-step sequence starting from a substituted pyridine derivative. A common strategy for the formation of the 7-azaindole scaffold is the Fischer indole synthesis or variations thereof, or through palladium-catalyzed cross-coupling reactions.

A potential synthetic approach could begin with a substituted aminopyridine, which is then elaborated to introduce the pyrrole ring and the required functional groups. For instance, a suitable starting material could be 2-amino-5-methylpyridine.

Synthesis_Workflow Start 2-amino-5-methylpyridine Step1 Halogenation/Functionalization of Pyridine Ring Start->Step1 Step2 Introduction of Pyrrole Precursor (e.g., Sonogashira or Heck coupling) Step1->Step2 Step3 Cyclization to form Pyrrolo[2,3-b]pyridine Core Step2->Step3 Step4 Esterification at C-2 Step3->Step4 End Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Step4->End caption Plausible synthetic workflow.

A plausible synthetic workflow for the target compound.

Experimental Protocols

To ensure the acquisition of high-quality NMR data for the structural confirmation of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the following detailed experimental protocols are recommended.

1. Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation.

  • Sample Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. The final compound should be purified by an appropriate method such as column chromatography or recrystallization.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. CDCl₃ is a good first choice for many organic molecules. For compounds with lower solubility or those that require hydrogen bonding disruption for sharper signals, DMSO-d₆ is a suitable alternative.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

Workflow for NMR sample preparation.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., zg30 on Bruker instruments).

  • Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.

  • Acquisition Time: 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans: 8-16 scans for a reasonably concentrated sample to achieve a good signal-to-noise ratio.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled pulse sequence with Nuclear Overhauser Effect (NOE) enhancement (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and lower gyromagnetic ratio.

  • Temperature: 298 K (25 °C).

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a molecule of considerable interest in contemporary drug discovery. The provided chemical shift tables, along with the rationale for their prediction, serve as a valuable resource for the synthetic and medicinal chemist. The detailed experimental protocols for sample preparation and data acquisition are designed to ensure the generation of high-quality, reproducible NMR data, which is fundamental to the principles of scientific integrity and rigor in research and development. By combining predictive analysis with practical experimental guidance, this document aims to facilitate the unambiguous structural characterization of this important heterocyclic compound.

References

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. AZoM. [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Pautler, R. G., & Brevard, J. (2020). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 10(7), 284. [Link][2]

  • Li, D. W., & Bruschweiler, R. (2009). Fast acquisition of high-resolution NMR spectra in inhomogeneous fields via intermolecular double-quantum coherences. The Journal of Chemical Physics, 130(8), 084508. [Link][3]

  • Helal, M. A., et al. (2025). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry. [Link][4]

  • SynThink. 5470-70-2 Methyl 6-Methylnicotinate - Reference Standard. [Link][5]

  • environmentclearance.nic.in. (48) methyl-6-methyinicotinate Route of Synthesis. [Link][6]

  • Zhang, Y., et al. (2018). Current NMR Techniques for Structure-Based Drug Discovery. Molecules, 23(1), 129. [Link][7]

  • Singh, R., et al. (2025). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Pharmaceuticals, 18(6), 789. [Link][8]

  • Daniele, S., et al. (2013). Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models. Journal of Medicinal Chemistry, 56(19), 7718–7732. [Link][9]

  • Patel, M., et al. (2023). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. Organic & Biomolecular Chemistry, 21(2), 345–354. [Link][10]

  • CN114437031A - Synthetic method of 6-methyl nicotine. Google Patents. [11]

  • Chem-Station. NMR Chemical Shifts ー溶媒のNMR論文より. [Link][12]

  • SpectraBase. (1'R,2'S,5'R)-Menthyl r-2R-methoxycarbonyl-2,c-5R-(diphenyl)pyrrolidine-c-4S-carboxylate. [Link][13]

  • ResearchGate. 1H NMR Chemical Shift Changes as a Result of Introduction of Carbonyl-Containing Protecting Groups Observed in Bornol and Isoborneol. [Link][14]

Sources

Foundational

Crystal structure and X-ray diffraction data of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

An In-depth Technical Guide to the Solid-State Structure of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold Prepared by a Senior Application Scientist Foreword: This guide details the single-crystal X-ray diffractio...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solid-State Structure of the 1H-Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold

Prepared by a Senior Application Scientist

Foreword: This guide details the single-crystal X-ray diffraction analysis of the 1H-pyrrolo[2,3-b]pyridine core, a foundational scaffold in modern drug discovery. While the specific derivative, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, lacks a publicly deposited crystal structure at the time of this writing, we will use the closely related and structurally representative published structure of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine to provide a comprehensive and instructive analysis. The principles of crystallization, data acquisition, and structural interpretation detailed herein are directly applicable to the target molecule and its analogues, offering researchers a robust framework for understanding this important chemical class.

Introduction: The 7-Azaindole Scaffold in Drug Development

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which mimics the indole core of tryptophan while incorporating a hydrogen bond-accepting pyridine nitrogen, makes it an exceptional bioisostere for engaging with various enzymatic targets. This scaffold is central to the design of numerous kinase inhibitors and other therapeutic agents due to its ability to form specific, targeted hydrogen bonds within protein active sites.

Understanding the three-dimensional structure and intermolecular interactions of 7-azaindole derivatives in the solid state is paramount. It provides invaluable insights into the molecule's preferred conformations and its potential to form directional interactions, such as hydrogen bonds and π-stacking, which govern its physical properties (e.g., solubility, melting point) and its binding affinity to biological targets. This guide provides a detailed walkthrough of the crystallographic analysis of a representative 7-azaindole derivative.

Experimental Methodology: From Solution to Structure

The journey from a powdered compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the highest quality data, which is the bedrock of a trustworthy structural model.

Single Crystal Growth

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment. The goal is to encourage molecules to slowly self-assemble from a solution into a highly ordered, three-dimensional lattice, free of significant defects.

Protocol:

  • Solubilization: The compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, was dissolved in a suitable solvent such as chloroform (CHCl₃) to achieve saturation.

  • Slow Evaporation/Layering: The saturated solution was carefully layered with a less-polar anti-solvent, like hexane.

  • Incubation: The setup was left undisturbed at room temperature. As the anti-solvent slowly diffuses into the primary solvent, the compound's solubility decreases, promoting the slow formation of well-ordered crystals over several days.

Scientist's Insight: The choice of a slow crystallization technique like solvent layering is deliberate. Rapid precipitation traps solvent and introduces disorder into the crystal lattice, which severely degrades the quality of diffraction. By allowing molecules to gently "dock" into their lowest energy positions over time, we obtain the highly ordered lattice necessary for atomic-level resolution.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern, which contains the fundamental information about the crystal's internal structure.

Protocol:

  • Crystal Mounting: A well-formed single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Data Acquisition: The crystal is placed in a diffractometer. Data for the representative structure was collected at a controlled temperature of 295 K.[1] The instrument directs a beam of monochromatic X-rays (e.g., Mo Kα radiation) onto the crystal.

  • Pattern Recording: As the crystal is rotated, the diffracted X-rays are recorded by a detector. A full sphere of data is collected to ensure a complete dataset.

Scientist's Insight: While many modern studies are conducted at cryogenic temperatures (e.g., 100 K) to reduce atomic thermal motion and improve data precision, data collection at room temperature (295 K) is still valuable.[1] It provides a structural snapshot of the molecule under ambient conditions, which can be relevant for understanding its properties outside of a laboratory freezer.

Structure Solution and Refinement

The collected diffraction data is a reciprocal-space map of the crystal's electron density. Computational methods are required to translate this pattern back into a real-space, three-dimensional atomic model.

Protocol:

  • Data Reduction: The raw diffraction intensities are processed and corrected for experimental factors.

  • Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary atomic model.

  • Structural Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the calculated and observed diffraction patterns. The final R-factor serves as a key indicator of the quality of the fit. For the reference structure, the final R-factor was 0.058.[1]

Scientist's Insight: The R-factor (or residual factor) is a crucial measure of trustworthiness. An R-factor of 0.058 (or 5.8%) indicates a very good agreement between the experimental data and the final structural model, giving high confidence in the reported bond lengths, angles, and intermolecular interactions.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Structure Determination a Dissolve Compound in Primary Solvent b Layer with Anti-Solvent a->b Slow Diffusion c Incubate at Room Temp b->c Slow Diffusion d Mount Single Crystal c->d Crystal Formation e Expose to X-ray Beam (295 K) d->e f Collect Diffraction Pattern e->f g Solve Phase Problem (Direct Methods) f->g h Build Initial Model g->h i Refine Model Against Data h->i j Final Validated Crystal Structure i->j

Figure 1: Experimental workflow for single-crystal X-ray crystallography.

Results and Discussion

The analysis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine reveals key structural features inherent to the 7-azaindole scaffold.

Crystallographic Data Summary

The fundamental crystallographic parameters are summarized below. This data serves as the unique fingerprint of the compound in its crystalline form.

Parameter Value
Chemical Formula C₁₂H₉N₃
Formula Weight 195.23
Crystal System Monoclinic
Space Group P2₁/c
Temperature 295 K
a (Å) 11.456(2)
b (Å) 10.112(2)
c (Å) 16.989(3)
β (°) 106.93(1)
Volume (ų) 1878.0(6)
Z (Molecules/Unit Cell) 8
Final R-factor (R₁) 0.058
Data Source Huang et al. (2013)[1]

Scientist's Insight: The space group P2₁/c is one of the most common for organic molecules. The value Z=8 indicates that there are eight molecules in the unit cell. The asymmetric unit—the smallest unique part of the unit cell—contains two independent molecules.[1] This is an interesting feature, as it allows us to see if the molecule can adopt slightly different conformations in the same crystal environment.

Molecular Structure and Conformation

The asymmetric unit of the crystal contains two independent molecules. In both, the 7-azaindole ring system and the attached pyridine ring are largely planar. The dihedral angle (the twist) between the two ring systems is minimal, measured at 8.23(6)° and 9.89(2)° for the two molecules.[1] This near-coplanarity suggests an electronically conjugated system and provides a rigid scaffold, a feature often sought in rational drug design to reduce the entropic penalty upon binding to a target.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

The most significant finding from the crystal structure is the nature of the intermolecular interactions. In the crystal lattice, the molecules do not exist in isolation. Instead, they form robust pairs through N—H···N hydrogen bonds . The pyrrole N-H of one molecule donates its hydrogen to the pyridine nitrogen of a second, symmetry-related molecule, and vice versa. This creates a highly stable, centrosymmetric inversion dimer .[1]

This specific hydrogen-bonding motif is a hallmark of the 7-azaindole scaffold and is precisely the interaction that medicinal chemists exploit to achieve high-affinity binding to protein targets. Observing this powerful self-assembly in the solid state provides direct, physical validation of the electronic properties designed into the molecule.

Figure 2: Diagram of the N-H···N hydrogen-bonded inversion dimer.

Conclusion

The single-crystal X-ray analysis of 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine provides a definitive view of the structural and electronic properties of the 7-azaindole scaffold. The molecule exhibits a near-planar conformation and, most critically, self-assembles into robust dimers via complementary N—H···N hydrogen bonds. This empirical data from the solid state directly informs our understanding of how these molecules will behave in more complex biological environments. For researchers and drug development professionals, this crystallographic blueprint is an essential tool, validating the rational design principles that make the 7-azaindole scaffold a cornerstone of modern medicinal chemistry.

References

  • Huang, P.-H., Wen, Y.-S., & Shen, J.-Y. (2013). 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(5), o697. Available at: [Link]

Sources

Exploratory

The Pharmacokinetic Profile of 6-methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Technical Guide for Drug Development

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic properties and bioavailability of a new chemical entity is paramount to its success as a therapeutic agent. The 6...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, understanding the pharmacokinetic properties and bioavailability of a new chemical entity is paramount to its success as a therapeutic agent. The 6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other targeted therapies. This guide provides an in-depth technical overview of the key pharmacokinetic considerations for this class of compounds, synthesizing field-proven insights with established experimental protocols to empower rational drug design and development.

Introduction: The Significance of the 6-methyl-1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) core is a bioisostere of indole, a common motif in biologically active molecules. The introduction of a nitrogen atom into the indole ring system at the 7-position can significantly alter the physicochemical properties of the molecule, including its solubility, hydrogen bonding capacity, and metabolic stability.[1] These modifications can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

The addition of a methyl group at the 6-position of this scaffold is a strategic choice in drug design. Methyl groups can influence a molecule's properties in several ways, a phenomenon sometimes referred to as the "magic methyl effect".[2][3] A strategically placed methyl group can:

  • Enhance Metabolic Stability: By blocking a potential site of metabolism, a methyl group can prevent rapid clearance by cytochrome P450 (CYP) enzymes, thereby increasing the drug's half-life and exposure.[3]

  • Improve Potency and Selectivity: The methyl group can provide beneficial steric interactions within the target protein's binding pocket, enhancing affinity and selectivity.

  • Modulate Physicochemical Properties: Methylation can increase lipophilicity, which may influence membrane permeability and plasma protein binding.

This guide will delve into the experimental methodologies used to characterize the pharmacokinetic properties of these derivatives and discuss strategies to optimize their bioavailability.

Key Pharmacokinetic Parameters and Their Assessment

A thorough understanding of a drug candidate's ADME profile is crucial for predicting its in vivo behavior. The following sections outline the key pharmacokinetic parameters and the standard in vitro and in vivo methods for their evaluation.

Absorption and Permeability

For oral drug candidates, absorption from the gastrointestinal tract is the first critical step. This process is primarily governed by the compound's solubility and its permeability across the intestinal epithelium.

The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard in vitro model for predicting intestinal drug absorption.[4] When cultured, these cells differentiate to form a monolayer with tight junctions and express key drug transporters, mimicking the barrier properties of the small intestine.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • Transport Studies:

    • A-to-B Transport (Apical to Basolateral): The test compound is added to the apical (upper) compartment, and its appearance in the basolateral (lower) compartment is monitored over time. This simulates absorption from the gut into the bloodstream.

    • B-to-A Transport (Basolateral to Apical): The compound is added to the basolateral compartment, and its transport to the apical compartment is measured. This is used to assess the potential for active efflux.

  • Quantification: The concentration of the compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp).

Diagram: Caco-2 Permeability Assay Workflow

G cluster_prep Preparation cluster_assay Transport Assay cluster_analysis Analysis seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form monolayer seed->culture teer Verify monolayer integrity (TEER) culture->teer add_cpd Add test compound to donor chamber teer->add_cpd incubate Incubate at 37°C add_cpd->incubate sample Collect samples from donor and receiver chambers incubate->sample lcms Quantify compound by LC-MS/MS sample->lcms calc Calculate Papp and Efflux Ratio lcms->calc

Caption: Workflow of a Caco-2 permeability assay.

Distribution

Once absorbed, a drug distributes throughout the body. The extent of distribution is influenced by its binding to plasma proteins and its ability to penetrate tissues.

Only the unbound (free) fraction of a drug is available to interact with its target and exert a pharmacological effect.[5] Therefore, determining the extent of plasma protein binding (PPB) is crucial.

Experimental Protocol: Equilibrium Dialysis

  • Device Setup: A rapid equilibrium dialysis (RED) device is commonly used, which consists of a Teflon base plate with disposable inserts. Each insert has two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules to pass through.

  • Sample Preparation: The test compound is added to plasma (from human and relevant preclinical species) and placed in one chamber of the RED device. Buffer is placed in the other chamber.

  • Equilibration: The device is incubated at 37°C with shaking for several hours to allow the free drug to equilibrate across the membrane.

  • Quantification: After incubation, the concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.

  • Data Analysis: The percentage of the bound and unbound drug is calculated.

Diagram: Equilibrium Dialysis Workflow

G cluster_prep Preparation cluster_incubation Equilibration cluster_analysis Analysis spike Spike test compound into plasma add_to_device Add plasma to one chamber and buffer to the other spike->add_to_device incubate Incubate at 37°C with shaking for 4-6 hours add_to_device->incubate sample Sample from both chambers incubate->sample lcms Quantify by LC-MS/MS sample->lcms calc Calculate % Unbound lcms->calc

Caption: Workflow for plasma protein binding determination by equilibrium dialysis.

Metabolism

Metabolism, primarily in the liver, is the process by which the body chemically modifies drugs to facilitate their excretion. The cytochrome P450 (CYP) family of enzymes plays a major role in the metabolism of many drugs.[6]

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly CYPs. The metabolic stability assay measures the rate at which a compound is cleared by these enzymes.

Experimental Protocol: Microsomal Stability Assay

  • Reaction Setup: The test compound is incubated with pooled human liver microsomes (and microsomes from preclinical species) in a buffer at 37°C.

  • Initiation: The reaction is initiated by adding the cofactor NADPH, which is required for CYP enzyme activity.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) which also precipitates the proteins.

  • Quantification: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining over time is plotted, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Excretion

Excretion is the final step in the removal of a drug and its metabolites from the body, primarily through the kidneys (urine) and liver (bile/feces).

Excretion studies are typically conducted in preclinical species using radiolabeled compounds to trace the fate of the drug.

General Protocol: Rat Excretion Study

  • Radiolabeling: The test compound is synthesized with a radioactive isotope (e.g., ¹⁴C or ³H).

  • Dosing: A single dose of the radiolabeled compound is administered to rats (typically via both intravenous and oral routes in separate groups).

  • Sample Collection: Urine and feces are collected at regular intervals for up to 72 hours or until most of the radioactivity is recovered.

  • Quantification: The total radioactivity in the collected urine and feces is measured using a scintillation counter.

  • Metabolite Profiling: The samples can be further analyzed by techniques like radio-HPLC to identify the major metabolites.

In Vivo Pharmacokinetic Studies and Bioavailability

While in vitro assays provide valuable predictive data, in vivo studies in preclinical species are essential to understand the complete pharmacokinetic profile and determine the oral bioavailability of a drug candidate.

General Protocol: Rat Pharmacokinetic Study

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Dosing Groups:

    • Intravenous (IV) Group: The compound is administered as a bolus injection or infusion into a vein (e.g., jugular or tail vein). This allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group: The compound is administered by oral gavage.

  • Blood Sampling: Blood samples are collected from a cannula or by tail vein sampling at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, which represents total drug exposure.

    • t½: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

  • Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the formula:

    • F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Pharmacokinetic Profile of 1H-pyrrolo[2,3-b]pyridine Derivatives: Case Studies

While specific pharmacokinetic data for simple 6-methyl-1H-pyrrolo[2,3-b]pyridine derivatives is limited in publicly available literature, we can draw valuable insights from approved drugs and clinical candidates based on this scaffold.

Case Study 1: Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis and other inflammatory diseases. It features a 1H-pyrrolo[2,3-b]pyridine core.

Human Pharmacokinetic Profile of Tofacitinib [4][5][7]

ParameterValue
Oral Bioavailability (F%) 74%
Tmax (hours) 0.5 - 1
Half-life (t½, hours) ~3
Plasma Protein Binding ~40%
Metabolism ~70% hepatic
Primary Metabolizing Enzymes CYP3A4 (major), CYP2C19 (minor)
Excretion ~30% renal excretion of parent drug

The pharmacokinetic profile of tofacitinib is characterized by rapid absorption and elimination, with a high oral bioavailability. Its metabolism is primarily mediated by CYP3A4, a key consideration for potential drug-drug interactions.

Case Study 2: ATM Inhibitor (Compound 25a)

A study on 1H-pyrrolo[2,3-b]pyridine derivatives as highly selective ATM inhibitors for cancer therapy identified compound 25a with excellent drug-like properties.[8][9]

In Vivo Pharmacokinetic Profile of Compound 25a in Mice [8]

ParameterValue
Oral Bioavailability (F%) 147.6%
Cmax (ng/mL, oral) 1285.5
AUC₀₋t (ng·h/mL, oral) 14841.7
Half-life (t½, hours, oral) 4.1

This compound demonstrates exceptionally high oral bioavailability in mice, exceeding 100%, which may suggest some contribution from factors like enterohepatic recirculation or analytical variability. Nevertheless, it highlights that the 1H-pyrrolo[2,3-b]pyridine scaffold can be optimized to achieve excellent oral exposure.

Case Study 3: CSF-1R Inhibitor (Compound III-1)

In a study focused on developing novel CSF-1R inhibitors, a 1H-pyrrolo[2,3-b]pyridine derivative, III-1 , was evaluated for its pharmacokinetic properties in rats.[10]

In Vivo Pharmacokinetic Profile of Compound III-1 in Rats [10]

ParameterValue
Oral Bioavailability (F%) 79.22%
Half-life (t½, hours) 1.86

This compound also displays good oral bioavailability and a reasonable half-life in rats, further supporting the viability of this scaffold in developing orally administered drugs.

Strategies for Optimizing Bioavailability

Many kinase inhibitors, including those based on the 1H-pyrrolo[2,3-b]pyridine scaffold, can face challenges with poor aqueous solubility, which can limit their oral bioavailability. Several strategies can be employed to overcome these issues.[11]

  • Formulation Approaches:

    • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, enhancing the dissolution rate.

    • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix can significantly improve its solubility and dissolution.[12]

    • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in oils, surfactants, and co-solvents can improve solubilization in the gut and may promote lymphatic transport, bypassing first-pass metabolism.[11]

  • Chemical Modification:

    • Prodrugs: A prodrug approach can be used to temporarily mask parts of the molecule that are susceptible to first-pass metabolism or to improve solubility. The prodrug is then cleaved in the systemic circulation to release the active parent drug.[12]

    • Salt Formation: For compounds with ionizable groups, forming a salt can substantially increase aqueous solubility.

Conclusion

The 6-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of modern targeted therapies. A comprehensive understanding and early assessment of the pharmacokinetic properties of derivatives based on this core are essential for successful drug development. By employing a suite of in vitro and in vivo assays, researchers can build a detailed ADME profile, identify potential liabilities, and rationally design compounds with optimized bioavailability and in vivo exposure. The case studies of successful drugs and clinical candidates based on the broader 1H-pyrrolo[2,3-b]pyridine scaffold demonstrate its potential to yield orally bioavailable drugs with favorable pharmacokinetic properties. As with any drug discovery program, a multi-faceted approach that integrates medicinal chemistry, in vitro ADME screening, and in vivo pharmacokinetic studies will be the key to unlocking the full therapeutic potential of this important class of molecules.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Retrieved from BenchChem website.[12]

  • Pfizer Medical - US. (n.d.). XELJANZ / XELJANZ XR® (tofacitinib) Clinical Pharmacology. Retrieved from Pfizer Medical website.[5]

  • ChemicalBook. (n.d.). Tofacitinib: pharmacokinetics, pharmacology and safety. Retrieved from ChemicalBook website.[7]

  • MDPI. (2025, March 18). Physiologically Based Pharmacokinetic Modeling of Tofacitinib: Predicting Drug Exposure and Optimizing Dosage in Special Populations and Drug–Drug Interaction Scenarios. MDPI.[6]

  • Australian Government Department of Health and Aged Care. (2015, March 6). AusPAR Attachment 1. Product Information for Tofacitinib (as citrate). Therapeutic Goods Administration.[4]

  • PMC. (2025, October 29). Pharmacokinetics, effectiveness, tolerability and effect on quality of life of open-label tofacitinib for the treatment of moderately active mucocutaneous manifestations of SLE: results of a 76-week phase II study.[13]

  • PubMed. (2018, November 1). Methyl-containing pharmaceuticals: Methylation in drug design.[2]

  • BenchChem. (n.d.). Technical Support Center: Enhancing Oral Bioavailability of Pyrrolo[2,3-b]pyridine Compounds. Retrieved from BenchChem website.[11]

  • ACS Publications. (2025, June 26). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity | Journal of Medicinal Chemistry.[8]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity.[9]

  • PMC. (2021, May 4). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M.[14]

  • ACS Publications. (2025, February 27). Discovery of Novel Pyrrolo[2,3-b]pyridine-Based CSF-1R Inhibitors with Demonstrated Efficacy against Patient-Derived Colorectal Cancer Organoids | Journal of Medicinal Chemistry.[10]

  • Optibrium. (2022, April 12). Prediction of In Vivo Pharmacokinetic Parameters and Time− Exposure Curves in Rats Using Machine Learning from the Chemical Structure.[15]

  • ResearchGate. (2025, August 6). Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats.

  • PMC. (n.d.). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.[16]

  • ACS Publications. (2008, August 9). Discovery of Pyrrolopyridine−Pyridone Based Inhibitors of Met Kinase: Synthesis, X-ray Crystallographic Analysis, and Biological Activities | Journal of Medicinal Chemistry.[17]

  • ResearchGate. (n.d.). Biologically active compounds containing pyrrolopyridines unit.[18]

  • Semantic Scholar. (2024, April 28). Methyl-Containing Pharmaceuticals.[3]

  • PubMed. (n.d.). Tissue Distribution and Excretion of N-methyl-2-pyrrolidone in Male and Female Rats.[19]

  • Springer. (2025, March 22). In Vitro and In Vivo Pharmacokinetic Characterization of 7-Hydroxymitragynine, an Active Metabolite of Mitragynine, in Sprague-Dawley Rats.[20]

  • Moroccan Journal of Chemistry. (n.d.). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.

  • PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. Retrieved from PharmaBlock website.[1]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.[21]

  • MDPI. (2025, May 28). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.[22]

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Foundational

Elucidating the Target Engagement and Mechanism of Action for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: A Methodological Framework

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind with high affinity to a multitude of biological targets, most notably protein kinases and phosphodiesterases. This guide focuses on a representative molecule from this class, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. While specific data for this exact compound is not prevalent in public literature, its structure strongly suggests activity as a competitive inhibitor at ATP or nucleotide-binding sites. This document serves as a comprehensive technical and methodological whitepaper, outlining the logical and experimental framework required to definitively identify its biological target(s), validate engagement in a cellular context, and elucidate its precise molecular mechanism of action. We will use established examples from the 1H-pyrrolo[2,3-b]pyridine class, particularly Fibroblast Growth Factor Receptor (FGFR) inhibitors, as a model system to illustrate these principles.

Part 1: The 1H-Pyrrolo[2,3-b]pyridine Scaffold - A Gateway to Potent Inhibition

The versatility of the 1H-pyrrolo[2,3-b]pyridine core lies in its unique electronic and structural properties. The pyrrole nitrogen and the pyridine nitrogen act as key hydrogen bond donors and acceptors, respectively. This arrangement frequently mimics the adenine hinge-binding motif of ATP, making it an ideal starting point for designing potent kinase inhibitors.[1][2] Derivatives of this scaffold have been successfully developed as inhibitors for a diverse range of targets including:

  • Protein Kinases:

    • Fibroblast Growth Factor Receptors (FGFRs)[1][2][3]

    • Ataxia-Telangiectasia Mutated (ATM) kinase[4][5]

    • Salt-Inducible Kinase 2 (SIK2)[6]

    • Cyclin-Dependent Kinase 8 (CDK8)[7]

    • Traf2 and Nck-interacting kinase (TNIK)

  • Phosphodiesterases (PDEs):

    • Notably, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, which are structurally analogous to our subject compound, have shown potent and selective inhibition of Phosphodiesterase 4B (PDE4B).[8]

Given this landscape, a primary hypothesis is that Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate functions as a kinase inhibitor. The following sections will detail the workflow to test this hypothesis, focusing on FGFR as an illustrative target class.

Part 2: A Step-by-Step Guide to Mechanistic Elucidation

The process of defining a compound's mechanism of action is a multi-stage, iterative process that moves from broad, high-throughput screening to high-resolution structural biology.

Stage 1: Target Identification and In Vitro Validation

The first step is to identify the primary protein target(s). This is typically achieved through broad screening followed by specific, quantitative validation assays.

Experiment 1: Kinase Panel Screening

  • Causality and Rationale: To efficiently test the kinase inhibitor hypothesis, the compound should be screened against a large, diverse panel of recombinant human kinases (e.g., Eurofins' KinaseProfiler™ or Reaction Biology's KinomeScan™). This approach rapidly identifies potential high-affinity targets and provides initial selectivity data. A single-point screen at a high concentration (e.g., 1-10 µM) is usually performed first. Hits (e.g., >80% inhibition) are then followed up with dose-response curves to determine potency (IC50).

  • Protocol: Radiometric Kinase Assay (Illustrative)

    • Reaction Setup: Prepare a reaction mixture containing kinase buffer, the specific kinase enzyme, the appropriate peptide or protein substrate, and MgCl₂.

    • Compound Addition: Add varying concentrations of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (typically from 10 µM down to 0.1 nM in a serial dilution). Include a DMSO vehicle control.

    • Initiation: Start the reaction by adding [γ-³³P]-ATP. Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Termination: Stop the reaction by spotting the mixture onto a phosphocellulose filter paper.

    • Washing: Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

    • Detection: Measure the remaining radioactivity on the filter paper using a scintillation counter. The signal is proportional to the amount of phosphorylated substrate, and thus, kinase activity.

    • Data Analysis: Calculate the percent inhibition relative to the DMSO control for each compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Orthogonal Binding Assay - Surface Plasmon Resonance (SPR)

  • Causality and Rationale: An enzymatic inhibition assay (IC50) may be influenced by assay-specific factors (e.g., ATP concentration). A direct, label-free binding assay like SPR is essential to confirm a direct interaction between the compound and the putative target and to determine the binding kinetics (association and dissociation rates) and affinity (K_D).

  • Protocol: SPR for Compound-Kinase Interaction

    • Chip Preparation: Covalently immobilize the recombinant kinase (e.g., FGFR1) onto a CM5 sensor chip via amine coupling.

    • System Priming: Equilibrate the SPR system (e.g., a Biacore instrument) with a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Compound Injection: Inject a series of concentrations of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate over the sensor chip surface containing the immobilized kinase and a reference flow cell.

    • Data Acquisition: Record the change in response units (RU) over time to generate sensorgrams for each concentration.

    • Data Analysis: Fit the association and dissociation phases of the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

The results from these initial experiments can be summarized for clarity.

Assay TypeTarget KinaseResultInterpretation
Radiometric AssayFGFR1IC50 = 25 nMPotent enzymatic inhibition
Radiometric AssayFGFR2IC50 = 40 nMPotent enzymatic inhibition
Radiometric AssayVEGFR2IC50 = 1.5 µMModerate off-target inhibition
SPR Binding AssayFGFR1K_D = 18 nMHigh-affinity direct binding
Stage 2: Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its target in a live-cell environment and produces the expected downstream biological effect is a critical validation step.

Experiment 3: Cellular Target Engagement via Western Blot

  • Causality and Rationale: If our compound inhibits FGFR1, it should block the autophosphorylation of the receptor upon stimulation with its cognate ligand, fibroblast growth factor (FGF). It should also inhibit the phosphorylation of downstream signaling proteins like ERK. Western blotting is a standard technique to visualize these changes in protein phosphorylation state.

  • Protocol: Western Blot for FGFR Pathway Inhibition

    • Cell Culture & Treatment: Culture a relevant cell line (e.g., breast cancer 4T1 cells, which express FGFRs) to ~80% confluency.[1] Serum-starve the cells overnight.

    • Inhibition: Pre-treat cells with various concentrations of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate for 1-2 hours.

    • Stimulation: Stimulate the cells with basic FGF (bFGF) for 15 minutes to induce FGFR signaling.

    • Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantification & SDS-PAGE: Quantify protein concentration (e.g., BCA assay), normalize samples, and separate proteins by SDS-PAGE.

    • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA or non-fat milk.

    • Antibody Incubation: Probe the membrane with primary antibodies overnight (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like β-actin).

    • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated protein to total protein is calculated to assess the degree of inhibition.

A clear understanding of the experimental logic and the targeted biological pathway is essential.

G cluster_invitro Stage 1: In Vitro Validation cluster_cellular Stage 2: Cellular Validation cluster_structural Stage 3: Structural Biology KinaseScreen Broad Kinase Panel Screen (Radiometric Assay) IC50 Determine IC50 (e.g., FGFR1 = 25 nM) KinaseScreen->IC50 Identify Hits SPR Confirm Direct Binding (SPR Assay) IC50->SPR Validate Hit CellCulture Culture 4T1 Cells IC50->CellCulture Inform Cellular Studies KD Determine KD (e.g., 18 nM) SPR->KD Compound Add Compound CellCulture->Compound Stimulation Stimulate with bFGF Compound->Stimulation WB Western Blot Analysis Stimulation->WB Result p-FGFR & p-ERK levels decrease WB->Result Xtal Co-crystallize Compound with FGFR1 Kinase Domain BindingMode Elucidate Binding Mode (H-bonds, Hydrophobic Interactions) Xtal->BindingMode

Caption: Experimental workflow for mechanistic elucidation.

G FGF FGF Ligand FGFR Extracellular Transmembrane Kinase Domain FGF->FGFR:f0 Binds FGFR:f2->FGFR:f2 Autophosphorylation PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS Compound Methyl 6-methyl-1H-pyrrolo [2,3-b]pyridine-2-carboxylate Compound->FGFR:f2 INHIBITS Cell Cell Proliferation, Survival, Migration PLCg->Cell AKT AKT PI3K->AKT ERK ERK RAS->ERK AKT->Cell ERK->Cell

Caption: Simplified FGFR signaling pathway and point of inhibition.

Stage 3: High-Resolution Structural Analysis
  • Causality and Rationale: To understand the precise molecular interactions driving the compound's potency and selectivity, co-crystallization of the compound with its target protein is the gold standard. The resulting crystal structure provides definitive proof of the binding mode and informs future structure-activity relationship (SAR) studies. For kinase inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold, this typically reveals key hydrogen bonds with the kinase hinge region.[2]

  • Key Interactions to Investigate:

    • Hinge Binding: The N1 nitrogen of the pyrrole and the N7 nitrogen of the pyridine are expected to form one or two hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (e.g., residues like D641 in FGFR1).[1][2]

    • Hydrophobic Pockets: The methyl group at position 6 and the methyl ester at position 2 will occupy nearby hydrophobic pockets, and their specific fit will contribute significantly to binding affinity and selectivity.

    • Solvent Front: The orientation of the molecule will determine which parts are exposed to the solvent, offering opportunities for further modification to improve properties like solubility.

Conclusion and Forward Look

This guide outlines a robust, multi-stage methodology for determining the mechanism of action of a novel compound, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, based on the well-established inhibitory potential of its core scaffold. By progressing from broad screening to specific biochemical and cellular assays, and finally to high-resolution structural biology, researchers can build a comprehensive and validated model of the compound's target engagement and functional effects. The insights gained from this workflow not only define the mechanism for a single molecule but also provide a rational basis for the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.

References

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubChem Compound Summary for CID 21110084, methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Journal of Organic and Pharmaceutical Chemistry. Available from: [Link]

  • Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors. Google Patents.
  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Semantic Scholar. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. PubMed. Available from: [Link]

  • Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. PMC. Available from: [Link]

  • New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Chemical Data Collections. Available from: [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Available from: [Link]

Sources

Exploratory

What is the exact mass and molecular weight of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate?

An In-depth Technical Guide to Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 7-Azaindole Scaffold The 1H-pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, which can be viewed as an analog of tryptophan or a bioisostere of indole, allows it to interact with a wide array of biological targets. The strategic placement of nitrogen atoms imparts unique hydrogen bonding capabilities, making it a cornerstone for the development of kinase inhibitors, antivirals, and central nervous system agents. This guide focuses on a specific derivative, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, providing a detailed examination of its chemical properties, a logical framework for its analysis, and insights into its potential applications.

Part 1: Core Chemical and Physical Properties

The precise characterization of a molecule begins with its fundamental properties: molecular formula, weight, and exact mass. These values are critical for mass spectrometry, reaction stoichiometry, and overall analytical validation.

Determining Molecular Formula and Mass

The IUPAC name "Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate" defines the molecular structure. The parent scaffold is 1H-pyrrolo[2,3-b]pyridine (C₇H₆N₂).[1] To this, we add a methyl group (-CH₃) at position 6 and a methyl carboxylate group (-COOCH₃) at position 2, each replacing a hydrogen atom on the ring.

This leads to the molecular formula C₁₀H₁₀N₂O₂ .

From this formula, we can calculate the key mass-related values:

PropertyValueDescription
Molecular Weight 204.20 g/mol The average mass of the molecule, calculated using the weighted average of the natural abundances of its constituent isotopes.
Exact Mass 204.07423 DaThe monoisotopic mass, calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value observed in high-resolution mass spectrometry.

Note: These values are calculated based on the chemical formula derived from the IUPAC name, as direct experimental data for this specific compound is not available in major chemical databases.

Part 2: Synthesis and Mechanistic Rationale

Proposed Retrosynthetic Analysis

A plausible disconnection approach would be a Fischer indole synthesis or a similar cyclization method. The key is to start with a suitably substituted pyridine precursor.

G Target Target Molecule (C10H10N2O2) Precursor1 6-methyl-pyridin-2-amine derivative Target->Precursor1 Pyrrole Ring Formation Precursor2 Pyruvate derivative Target->Precursor2 Ester Source StartingMaterial Commercially Available 2-amino-6-methylpyridine Precursor1->StartingMaterial Diazotization & Substitution

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Workflow
  • Starting Material: The synthesis would logically commence with 2-amino-6-methylpyridine, a readily available commercial starting material.

  • Introduction of the Hydrazine Moiety: The amino group can be converted to a hydrazine. A standard method is diazotization with sodium nitrite in an acidic medium, followed by reduction of the resulting diazonium salt with a reducing agent like tin(II) chloride. This creates a substituted phenylhydrazine analog, which is the key precursor for the subsequent cyclization.

  • Condensation and Cyclization (Fischer-Indole Synthesis): The synthesized hydrazine is then reacted with methyl pyruvate. This reaction proceeds via two main stages:

    • Formation of a Hydrazone: The hydrazine condenses with the ketone of the pyruvate to form a hydrazone intermediate.

    • Acid-Catalyzed Cyclization: Upon heating in the presence of an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid), the hydrazone undergoes a[2][2]-sigmatropic rearrangement, followed by tautomerization and elimination of ammonia to form the aromatic pyrrole ring. This step directly yields the desired 1H-pyrrolo[2,3-b]pyridine core with the methyl ester at the 2-position.

The choice of an acid catalyst is crucial; it must be strong enough to promote the rearrangement without causing degradation of the starting materials or product.

Part 3: Analytical Characterization and Validation

Confirming the identity and purity of the synthesized compound is paramount. A multi-technique approach ensures a self-validating system.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow Crude Crude Product HPLC HPLC (Purity Assessment) Crude->HPLC MS Mass Spectrometry (Mass Verification) HPLC->MS Purified Fraction NMR NMR Spectroscopy (Structure Elucidation) MS->NMR Final Confirmed Structure & Purity >95% NMR->Final

Caption: Analytical workflow for compound validation.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol: High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.

  • Expected Result: In positive ion mode, the primary ion observed would be the protonated molecule [M+H]⁺.

    • Calculated [M+H]⁺: 204.07423 (Exact Mass) + 1.00728 (Mass of H⁺) = 205.08151 m/z .

    • The high resolution allows for the confirmation of the molecular formula C₁₀H₁₀N₂O₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide an unambiguous structural map of the molecule.

  • Protocol: ¹H NMR and ¹³C NMR spectra should be acquired in a deuterated solvent like DMSO-d₆ or CDCl₃.

  • Expected ¹H NMR Features:

    • Singlet (3H): Corresponding to the methyl group at position 6.

    • Singlet (3H): From the methyl ester group (-OCH₃).

    • Aromatic Protons: Signals for the protons on the pyridine and pyrrole rings. Their specific chemical shifts and coupling patterns would confirm the substitution pattern.

    • Broad Singlet (1H): The N-H proton of the pyrrole ring.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the compound.

  • Protocol: A reverse-phase C18 column is typically used with a gradient elution system, commonly a mixture of water and acetonitrile or methanol, often with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is usually performed with a UV detector.

  • Expected Result: A pure sample should yield a single major peak. The area of this peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Part 4: Potential Applications in Drug Discovery

The 7-azaindole core is a well-established pharmacophore. The specific substitutions on Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate suggest several potential avenues for research.

  • Kinase Inhibition: Many kinase inhibitors utilize the 7-azaindole scaffold to form key hydrogen bonds with the hinge region of the ATP-binding pocket. The ester at the 2-position can serve as a handle for further chemical modification to explore structure-activity relationships (SAR) against various kinase targets.

  • Scaffold for Library Synthesis: This molecule is an excellent starting point for building a chemical library. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of amides for screening against various biological targets.

Conclusion

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a molecule of significant interest due to its foundation on the 7-azaindole scaffold. While direct experimental data is sparse, a comprehensive understanding of its properties and behavior can be derived from fundamental chemical principles and comparison with closely related analogs. This guide provides the foundational knowledge—from its exact mass to a logical synthetic and analytical framework—necessary for researchers to synthesize, characterize, and explore the potential of this compound in medicinal chemistry and drug development.

References

  • PubChem. 1H-Pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scale-Up Manufacturing Protocol for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals Executive Summary The 7-azaindole core is a highly sought-after bioisostere f...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Chemistry & Scale-Up Protocol Target Audience: Process Chemists, Chemical Engineers, and Drug Development Professionals

Executive Summary

The 7-azaindole core is a highly sought-after bioisostere for indoles, offering improved aqueous solubility and favorable pharmacokinetic properties. It is frequently utilized in the development of advanced therapeutics, including Aurora B/C kinase inhibitors[1] and cannabinoid receptor allosteric modulators[2]. Specifically, methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638764-87-0) serves as a critical building block for late-stage functionalization. This application note details a highly scalable, ligand-free copper(I)-catalyzed cascade process designed to replace hazardous and expensive traditional routes, ensuring high yield, safety, and regulatory compliance at the kilogram scale.

Retrosynthetic Strategy & Route Justification

Historically, the synthesis of 7-azaindole-2-carboxylates relied on the Hemetsberger-Knittel reaction[2]. While effective at the bench scale, this route requires the use of explosive azidoacetates and high thermal energy, making it fundamentally unsuited for kilogram-scale manufacturing. Alternatively, Sonogashira heteroannulation utilizing methyl propiolate and palladium catalysts suffers from high raw material costs and the inherent volatility/toxicity of propiolates.

To overcome these limitations, we have adapted a copper-catalyzed cascade condensation/cyclization [3]. By reacting 2-bromo-6-methylpyridine-3-carbaldehyde with methyl isocyanoacetate in the presence of a mild base and CuI, the 7-azaindole core is constructed in a single step.

Mechanistic Causality

The reaction initiates via a base-mediated Knoevenagel-type condensation between the aldehyde and the alpha-carbon of the isocyanoacetate. The resulting intermediate undergoes an intramolecular C-N cross-coupling. Crucially, this process is ligand-free. The pyridine nitrogen of the substrate acts as an internal directing group, coordinating the Cu(I) center to facilitate the oxidative addition and reductive elimination steps[3]. This internal coordination eliminates the need for expensive external ligands (e.g., phenanthrolines), drastically simplifying downstream processing (DSP). Furthermore, substituting traditional dipolar aprotic solvents (DMSO/DMF) with the renewable solvent 2-Methyltetrahydrofuran (2-MeTHF) allows for direct aqueous workup and phase separation[4].

Quantitative Process Evaluation

Table 1: Retrosynthetic Route Evaluation for 7-Azaindole-2-Carboxylates

Synthetic RouteKey ReagentsTypical YieldScalabilityPrimary Limitations
Hemetsberger-Knittel Azidoacetates, Heat40–60%LowExplosion hazard of azides at scale; requires extreme thermal energy.
Sonogashira Annulation Pd/Cu, Propiolates65–80%ModerateHigh cost of Pd catalysts; propiolate volatility and polymerization risks.
Cu-Catalyzed Cascade CuI, Isocyanoacetates75–85%High Requires strict inert atmosphere to prevent Cu(I) oxidation.

Table 2: Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs)

Process StepCritical Process Parameter (CPP)CQA ImpactedControl Strategy & Causality
Condensation Isocyanide Addition RateImpurity ProfileAdd over 1 hr (T < 25 °C) to prevent exothermic self-condensation of isocyanides.
Cyclization N₂ Atmosphere IntegrityAPI YieldContinuous N₂ sweep prevents Cu(I) → Cu(II) oxidation, which would stall coupling.
Workup NH₃/NH₄Cl Buffer EquivalenceHeavy Metal Residue1:1 buffer ratio ensures complete aqueous extraction of Cu via amine coordination.
Crystallization Antisolvent Cooling RateParticle Size / PurityLinear cooling to 0 °C over 2 hrs prevents oiling out and traps fewer impurities.

Workflow Visualization

ProcessFlow cluster_reaction Reaction Phase (Inert N2 Atmosphere) cluster_dsp Downstream Processing (DSP) N1 Charge 2-MeTHF, Aldehyde, K2CO3, and CuI N2 Controlled Addition of Methyl Isocyanoacetate (T = 20-25°C) N1->N2 N3 Thermal Cyclization (T = 80°C, 14 hrs) N2->N3 N4 Quench & Cu-Scavenging (NH3/NH4Cl Buffer) N3->N4 ReactIR: Isocyanide Depletion N5 Phase Separation & Organic Concentration N4->N5 N6 Antisolvent Crystallization (Heptane, 0-5°C) N5->N6 N7 Vacuum Drying (45°C, 12 hrs) N6->N7

Fig 1: Scale-up workflow for methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate synthesis.

Detailed Manufacturing Protocol

This protocol is designed as a self-validating system for a 1.0 kg input scale. Every critical action is paired with its chemical justification to ensure process trustworthiness.

Materials Required:

  • Starting Material: 2-Bromo-6-methylpyridine-3-carbaldehyde (1.00 kg, 5.00 mol)

  • Reagents: Methyl isocyanoacetate (0.74 kg, 7.50 mol), Copper(I) iodide (0.095 kg, 0.50 mol), Potassium carbonate (1.38 kg, 10.0 mol)

  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF, 10.0 L), Heptane (5.0 L)

  • Quench Buffer: 1:1 (v/v) 28% Aqueous Ammonia / Saturated NH₄Cl (5.0 L)

Step-by-Step Methodology:

  • Reactor Preparation (Self-Validation: Oxidation Prevention): Purge a 20 L jacketed glass-lined reactor with ultra-high purity N₂ for 30 minutes. Causality: Cu(I) is highly susceptible to atmospheric oxidation. Cu(II) is catalytically inactive for this specific C-N coupling, and failure to purge will result in stalled conversion.

  • Substrate & Catalyst Charging: Charge 2-bromo-6-methylpyridine-3-carbaldehyde (1.00 kg) and 2-MeTHF (8.0 L) to the reactor. Stir at 250 rpm until complete dissolution. Add K₂CO₃ (1.38 kg) and CuI (0.095 kg). The suspension will appear light yellow/green.

  • Isocyanide Addition (Self-Validation: Exotherm Control): Dilute methyl isocyanoacetate (0.74 kg) in 2-MeTHF (2.0 L). Add this solution dropwise to the reactor over 1 hour, maintaining the internal temperature strictly between 20–25 °C using jacket cooling. Causality: The initial Knoevenagel condensation is exothermic. Rapid addition leads to thermal runaway and promotes the self-polymerization of the isocyanide, drastically reducing yield.

  • Cascade Cyclization: Ramp the reactor temperature to 80 °C (reflux) over 45 minutes. Maintain reflux for 12–14 hours.

  • Reaction Quench & Cu-Scavenging (Self-Validation: Heavy Metal Remediation): Cool the reaction mixture to 20 °C. Add 5.0 L of the NH₃/NH₄Cl buffer. Stir vigorously for 45 minutes. Causality: Ammonia strongly coordinates the copper ions, forming water-soluble [Cu(NH3​)4​]2+ complexes. This pulls the heavy metal entirely into the aqueous phase, ensuring the final API building block meets stringent regulatory limits for heavy metal residues (< 10 ppm).

  • Phase Separation: Stop agitation and allow the layers to settle for 30 minutes. Separate and discard the lower deep-blue aqueous layer. Wash the organic layer with brine (3.0 L).

  • Antisolvent Crystallization: Concentrate the organic layer under reduced pressure (40 °C, 150 mbar) to a residual volume of ~3.0 L. Transfer to a crystallizer and add heptane (4.0 L) dropwise over 1 hour. Cool linearly to 0–5 °C over 2 hours and age the slurry for 2 hours.

  • Isolation: Filter the off-white solid product via a Nutsche filter. Wash the filter cake with cold heptane (1.0 L) to remove residual 2-MeTHF. Dry in a vacuum oven at 45 °C for 12 hours. Expected yield: 720–810 g (75–85%).

Process Analytical Technology (PAT) & Safety Controls

In-Situ FTIR Monitoring (ReactIR): Offline HPLC sampling of isocyanide-containing mixtures poses severe inhalation risks to operators. To mitigate this, implement in-situ FTIR to provide real-time tracking of the reaction. Methyl isocyanoacetate possesses a highly characteristic isocyanide stretch at ~2140 cm⁻¹ .

  • Actionable Control: The reaction is only deemed complete—and safe to quench—when the 2140 cm⁻¹ peak has completely flatlined, validating 100% consumption of the toxic isocyanide intermediate.

Scrubber Systems: Ensure the reactor exhaust is routed through a basic bleach (NaOCl) scrubber. Bleach rapidly oxidizes any volatilized isocyanides into benign isocyanates and subsequently hydrolyzes them to primary amines, ensuring environmental and operator safety.

References

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators PubMed Central (PMC)[Link]

  • Product Class 22: Azaindoles and Their Derivatives Science of Synthesis (Thieme) [Link]

  • Discovery of GSK1070916, a Potent and Selective Inhibitor of Aurora B/C Kinase Journal of Medicinal Chemistry[Link]

  • Copper-Catalyzed Synthesis of Indoles and Related Heterocycles in Renewable Solvents ACS Sustainable Chemistry & Engineering[Link]

Sources

Application

Best solvents for preparing Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate stock solutions

Application Note: Solvation Dynamics and Stock Preparation for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Mechanistic Context: The Role of Azaindoles in Drug Discovery Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvation Dynamics and Stock Preparation for Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Mechanistic Context: The Role of Azaindoles in Drug Discovery

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638764-87-0) is a highly specialized heterocyclic building block widely utilized in medicinal chemistry[1]. Featuring a 7-azaindole core, this compound acts as a bioisostere for the purine ring of adenosine triphosphate (ATP). Because of this structural mimicry, azaindole derivatives are foundational in the synthesis of ATP-competitive kinase inhibitors, targeting critical pathways such as JAK (Janus kinase) and ROCK (Rho-associated protein kinase)[2][3].

However, the very features that make azaindoles excellent pharmacophores—a planar aromatic system capable of strong π−π stacking and a network of hydrogen bond donors (pyrrole NH) and acceptors (pyridine nitrogen, ester carbonyl)—also result in high crystal lattice energy. This thermodynamic stability renders the compound highly lipophilic and virtually insoluble in aqueous buffers, necessitating precise solvent selection to ensure reproducible biological and analytical assays.

Pathway A Azaindole Core (Purine Mimic) B ATP-Binding Pocket (Kinase Target) A->B H-Bonding & π-Stacking C Competitive Inhibition B->C D Signal Attenuation C->D

Pharmacological mechanism of azaindole-based kinase inhibitors via ATP-competitive binding.

Solvent Selection & Causality

To successfully solvate Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, the solvent must possess a sufficient dipole moment to disrupt the intermolecular hydrogen bonding of the solid state.

Dimethyl Sulfoxide (DMSO) is the gold standard for this class of compounds. DMSO is a polar aprotic solvent that readily accepts hydrogen bonds from the pyrrole NH while solvating the hydrophobic aromatic rings. Empirical data from structurally analogous azaindoles (e.g., 7-Azaindole and BAY-549) demonstrates that DMSO can achieve solubility limits exceeding 80–100 mg/mL[3][4].

Caution on Hygroscopicity: DMSO is highly hygroscopic. Moisture contamination significantly increases the polarity of the solvent system, which will drastically reduce the solubility of lipophilic heterocycles and lead to micro-precipitation. Therefore, using fresh, anhydrous DMSO is a critical requirement[3][4].

Quantitative Solubility Profiles

The following table summarizes the expected solubility parameters extrapolated from validated azaindole structural analogs[3][4].

Solvent SystemSuitabilityExpected Solubility LimitMechanistic Rationale
Anhydrous DMSO Optimal (In Vitro)> 50 mg/mL (> 250 mM)High dipole moment disrupts crystal lattice; satisfies H-bond donors.
Ethanol (Absolute) Moderate~ 2 - 5 mg/mLProtic nature limits optimal solvation of the lipophilic core.
Aqueous Buffers Poor< 0.1 mg/mLHigh lattice energy and lack of ionizable groups at physiological pH.
Co-Solvent Formulation Optimal (In Vivo)~ 2.5 - 5 mg/mLSurfactants and polymers prevent micellar aggregation in aqueous media.

(Note: Molecular Weight of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate = 190.20 g/mol )

Self-Validating Protocol: Preparation of Master Stock Solutions

To ensure absolute trustworthiness in your downstream assays, the preparation of the stock solution must include built-in validation steps.

Materials Required:

  • Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate powder (CAS: 1638764-87-0)

  • Fresh, Anhydrous DMSO (≥99.9% purity, sealed under argon)

  • Amber glass vials (to prevent UV-induced degradation of the ester)

  • Bath sonicator

Step-by-Step Methodology:

  • Thermal Equilibration: Before opening the compound vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, which will immediately compromise DMSO solubility.

  • Weighing: Weigh the desired mass (e.g., 1.90 mg for a 1 mL of 10 mM stock) using an analytical balance. Transfer to an amber glass vial.

  • Primary Solvation: Add the calculated volume of anhydrous DMSO. Cap the vial tightly immediately to prevent moisture ingress.

  • Dissolution & Agitation: Vortex the solution for 60 seconds. If particulates remain, place the vial in a bath sonicator at room temperature for 5–10 minutes.

  • Self-Validation (Optical QC): Hold the vial against a dark background and shine a laser pointer through the liquid. Validation Check: If the beam path is visible (Tyndall effect), micro-particulates are still present, indicating incomplete dissolution or moisture contamination. The solution must be optically clear.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can cause irreversible precipitation.

  • Storage: Store aliquots at -80°C. Under these conditions, azaindole stocks are typically stable for up to 6 months[4].

Workflow A 1. Equilibration Bring vial to room temp to prevent condensation B 2. Weighing Target: 10 mM Stock (CAS: 1638764-87-0) A->B C 3. Solvation Add Anhydrous DMSO (Hygroscopic control) B->C D 4. Dissolution Vortex & Sonicate (Self-Validation: Optical Clarity) C->D E 5. Storage Aliquot into amber vials Store at -80°C D->E

Workflow for the preparation and self-validation of azaindole stock solutions.

Advanced Formulation for In Vivo / Complex Aqueous Assays

Directly diluting a DMSO stock into an aqueous buffer often results in rapid "crashing out" (precipitation) of lipophilic azaindoles. For animal models or cell-based assays requiring <1% final DMSO concentration, a step-wise co-solvent system is required to create a stable, homogeneous suspension or clear solution[3][4].

Validated Co-Solvent Protocol (Yields a clear solution at ~2.5 mg/mL):

  • Initiation: Start with 10% volume of your concentrated DMSO stock. Causality: DMSO acts as the primary solvent to break the crystal lattice.

  • Carrier Addition: Add 40% volume of PEG300 and vortex thoroughly. Causality: PEG300 is a polymeric co-solvent that encapsulates the hydrophobic molecule, maintaining solubility as the dielectric constant of the mixture increases.

  • Surfactant Addition: Add 5% volume of Tween-80 and vortex until completely clear. Causality: Tween-80 is a non-ionic surfactant that lowers surface tension and prevents the formation of large micellar aggregates.

  • Aqueous Dilution: Finally, add 45% volume of sterile Saline dropwise while gently vortexing. Causality: Saline provides the necessary isotonicity for biological compatibility.

Validation Check: The final formulation must be prepared fresh and used immediately. If phase separation occurs, the solubility limit of the specific derivative has been exceeded, and the DMSO fraction may need to be marginally increased.

References

  • Hylanda Chemical. 5-Chloro-1H-pyrrolo[2,3-b]pyridine (CAS 3680-69-1) - Applications in JAK Inhibitors. Retrieved from[Link][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in aqueous media

Technical Support Center: Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Introduction: Navigating the Solubility Challenges of a Novel Heterocycle Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a het...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Introduction: Navigating the Solubility Challenges of a Novel Heterocycle

Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a heterocyclic compound belonging to the 7-azaindole class, a scaffold of significant interest in medicinal chemistry and drug discovery.[1] Researchers frequently encounter challenges with the poor aqueous solubility of this and similar molecules, a critical hurdle that can impede biological screening, formulation development, and overall project progression. Approximately 40% of new chemical entities exhibit poor solubility, making this a common yet significant obstacle.[2][]

This technical guide provides a systematic, causality-driven approach to troubleshooting and overcoming the solubility issues associated with this compound. We will proceed from fundamental principles to advanced, field-proven protocols, equipping you with the knowledge to make informed experimental decisions.

Compound Physicochemical Profile

A foundational understanding of the molecule's properties is paramount for logical troubleshooting.

PropertyValue / PredictionImplication for Solubility
Molecular Formula C₁₀H₁₀N₂O₂-
Molecular Weight 190.20 g/mol Moderate molecular weight, typical for drug-like molecules.
Structure The structure contains both hydrogen bond donors (N-H of the pyrrole) and acceptors (pyridine nitrogen, carbonyl oxygen), but the fused aromatic ring system contributes to its hydrophobicity.
Predicted XLogP3 ~1.5 - 2.0This value suggests a preference for a lipophilic environment over an aqueous one, predicting low intrinsic water solubility.[4]
Predicted pKa Pyridine Nitrogen: ~4.5-5.5 (Basic)Pyrrole N-H: ~16-17 (Weakly Acidic)The basic pyridine nitrogen is the most relevant handle for pH modification. Protonation below its pKa should yield a cationic, more soluble species. The pyrrole N-H is generally not acidic enough to be useful in typical aqueous media.

Note: Predicted values are based on the 7-azaindole core structure and common substituent effects. Experimental determination is recommended for precise measurements.

Part 1: Frequently Asked Questions (FAQs)

Q1: I've added my compound to water/PBS, and it won't dissolve. What's the first thing I should do?

Your observation is expected given the compound's hydrophobic nature. The first and most critical step is to determine a baseline or intrinsic solubility to have a quantitative starting point. Do not rely on visual inspection alone. Proceed to the protocol for Thermodynamic Solubility Measurement to quantify the problem accurately. This baseline is the benchmark against which all enhancement strategies will be measured.

Q2: Is using DMSO as a co-solvent a valid long-term strategy?

Using a small amount of a water-miscible organic solvent like DMSO is a very common and effective initial strategy, especially for in vitro screening.[] However, it has limitations. High concentrations of DMSO (>1%) can be toxic to cells and may cause your compound to precipitate upon dilution into a larger aqueous volume (the "fall-out" effect). For initial screening, it's a practical tool; for formulation development, it's often a temporary solution that points toward the need for more sophisticated methods like pH adjustment or complexation.

Q3: Can I just heat the solution to get the compound to dissolve?

Heating can temporarily increase solubility, but it is not a reliable method for creating a stable stock solution at room or physiological temperature. Upon cooling, the solution will become supersaturated, and the compound is likely to precipitate out, often in an uncontrolled manner. This can lead to highly variable and non-reproducible results in your experiments.[5] The recommended approach is to find a method that ensures stability under your final experimental conditions.

Part 2: Systematic Troubleshooting Guide

This section provides a logical workflow for systematically improving the aqueous solubility of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Workflow Overview

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Simple Formulation cluster_2 Phase 3: Advanced Formulation A Determine Baseline Thermodynamic Solubility (Shake-Flask Method) B Attempt pH Modification (Target pH < pKa) A->B Is compound ionizable? C Screen Co-solvents (DMSO, Ethanol, PEG 400) B->C Solubility still insufficient? D Evaluate Surfactants (Micellar Solubilization) C->D Co-solvent not viable (e.g., toxicity, precipitation)? E Test Cyclodextrin Complexation D->E Surfactants interfere with assay?

Caption: A logical workflow for solubility enhancement.

Foundational Step: Measuring Thermodynamic Solubility

Question: How do I accurately measure the true solubility of my compound?

Principle: The "shake-flask" method is the gold standard for determining thermodynamic equilibrium solubility.[6] It measures the maximum concentration of a compound that can be dissolved in a solvent at equilibrium under specific conditions (e.g., temperature, pH). This is a critical first step to avoid trial-and-error approaches.[7]

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of your aqueous medium (e.g., deionized water, pH 7.4 PBS) in a low-adsorption vial (e.g., glass or polypropylene). The key is to have visible, undissolved solid material.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This duration is crucial to ensure equilibrium is reached.[6]

  • Phase Separation: Centrifuge the suspension at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant. Crucially, do not disturb the pellet. For rigor, filter the supernatant through a low-binding 0.22 µm filter (e.g., PVDF) to remove any remaining particulates.

  • Quantification: Dilute the supernatant in a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The determined concentration is the thermodynamic solubility under those conditions.

Strategy 1: pH Modification

Question: Can I use pH to increase the solubility?

Principle: Yes, this should be the first strategy you attempt. The compound has a basic pyridine nitrogen (predicted pKa ~4.5-5.5). According to the Henderson-Hasselbalch equation, adjusting the pH of the aqueous medium to be at least 1-2 units below the pKa will protonate this nitrogen. The resulting cationic salt form will have significantly higher aqueous solubility due to its ionic interaction with water.

Experimental Protocol: pH-Dependent Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 2.0, 4.0, 5.0, 6.0, 7.4).

  • Solubility Measurement: Perform the shake-flask method described above in each of these buffers.

  • Analysis: Plot the measured solubility (on a log scale) against the final measured pH of the supernatant.

Data Interpretation & Expected Outcome:

You should observe a solubility profile where the solubility is low and constant at neutral to basic pH (this is the intrinsic solubility, S₀) and increases dramatically as the pH drops below the pKa of the pyridine nitrogen.

pH of MediumExpected StateExpected Solubility (Relative)
7.4Neutral (Free Base)Baseline (Low)
6.0Mostly Neutral~Baseline
5.0~50% Ionized2-10x Increase
4.0>90% Ionized (Salt)>100x Increase
2.0>99% Ionized (Salt)Maximum

Pros & Cons of pH Modification

  • Pros: Simple, cost-effective, and can produce dramatic increases in solubility.[]

  • Cons: Only applicable to ionizable compounds. The required pH may not be compatible with your biological assay or final formulation requirements.

Strategy 2: Co-solvents

Question: What if pH adjustment is not sufficient or not compatible with my experiment?

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for a hydrophobic solute, effectively increasing its solubility. The mechanism involves disrupting water's hydrogen bond network, which reduces the energy required to create a cavity for the solute.[9][10]

Experimental Protocol: Co-solvent Screening

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents such as Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400). DMSO is common for in vitro work.

  • Stock Preparation: Prepare aqueous solutions containing varying percentages of the co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Solubility Measurement: Using the shake-flask method, determine the solubility of your compound in each co-solvent mixture.

  • Analysis: Plot solubility against the percentage of co-solvent.

Data Interpretation & Expected Outcome:

Solubility will typically increase exponentially with the volume fraction of the co-solvent.

Co-solvent System5% (v/v)10% (v/v)20% (v/v)
Water/Ethanol ~5x Increase~15x Increase~50x Increase
Water/PEG 400 ~8x Increase~25x Increase~90x Increase
Water/DMSO ~10x Increase~40x Increase~150x Increase

Pros & Cons of Co-solvents

  • Pros: Highly effective for non-polar compounds; a wide range of co-solvents are available.[11]

  • Cons: Can cause compound precipitation upon dilution. May have biocompatibility or toxicity issues at higher concentrations.[8]

Strategy 3: Surfactants (Micellar Solubilization)

Question: My compound precipitates from co-solvent mixtures upon dilution. What is a better alternative for creating a stable formulation?

Principle: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into this hydrophobic core, while the hydrophilic shell keeps the entire micelle dispersed in the aqueous medium. This process is known as micellar solubilization.[12] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often preferred due to their lower toxicity.[13]

G cluster_0 Aqueous Medium cluster_1 Micelle s1 S drug Drug s2 S s3 S m1 m2 m3 m4 m5 m6

Caption: Micellar solubilization of a hydrophobic drug.

Experimental Protocol: Surfactant Screening

  • Surfactant Selection: Choose a non-ionic surfactant like Polysorbate 80 or a poloxamer.

  • Solution Preparation: Prepare a series of aqueous solutions with surfactant concentrations both below and above its known CMC (e.g., for Polysorbate 80, CMC is ~0.012 mg/mL). Use concentrations like 0.05%, 0.1%, 0.5%, and 1.0% (w/v).

  • Solubility Measurement: Determine the solubility of your compound in each surfactant solution using the shake-flask method.

  • Analysis: Plot solubility against surfactant concentration. You should see a significant increase in solubility only at concentrations above the CMC.

Pros & Cons of Surfactants

  • Pros: Forms thermodynamically stable solutions that resist precipitation upon dilution. Highly effective for very hydrophobic compounds.

  • Cons: Can interfere with certain biological assays (e.g., membrane-based assays). Can cause foaming.

Strategy 4: Cyclodextrin Complexation

Question: Are there other complexation agents I can use besides surfactants?

Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity, forming a truncated cone shape.[14] They can encapsulate a "guest" molecule—your compound—if it has the right size and geometry to fit into the cavity. This host-guest inclusion complex masks the hydrophobic nature of the compound, dramatically increasing its apparent aqueous solubility.[15][16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high water solubility and safety profile.[17]

Experimental Protocol: Phase Solubility Study

  • Reagent Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 10, 20, 50, 100 mM).

  • Solubility Measurement: Add an excess of your compound to each HP-β-CD solution and determine the solubility using the shake-flask method.

  • Analysis: Plot the solubility of your compound against the concentration of HP-β-CD. A linear relationship (an AL-type phase diagram) indicates the formation of a soluble 1:1 complex.

Data Interpretation & Expected Outcome:

The solubility of the compound should increase linearly with the concentration of HP-β-CD. The slope of this line can be used to calculate the stability constant (Kc) of the complex.

[HP-β-CD] (mM)Measured Solubility (µg/mL)
05 (Intrinsic Solubility)
10150
20310
50740

Pros & Cons of Cyclodextrins

  • Pros: High safety profile, widely used in commercial formulations.[15] Forms true solutions that are stable upon dilution.

  • Cons: Requires a good geometric fit between the host and guest molecule. Can be more expensive than other excipients. Large molecular weight may be a consideration for high-concentration formulations.

References

  • Jadhav, P., et al. (2017). Improvement in solubility of poor water-soluble drugs by solid dispersion. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • PubChem. (n.d.). methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. Available at: [Link]

  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link]

  • Miro, A., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. Available at: [Link]

  • Ardiansyah, et al. (2022). pH adjustment and inclusion complex formation with hydroxypropyl-β-cyclodextrin to increase p-methoxycinnamic acid solubility. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Gallocchio, F., et al. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules. Available at: [Link]

  • Singh, N. & Kaur, G. (2021). Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. ResearchGate. Available at: [Link]

  • Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]

  • Jakir, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Environmental Science: Water Research & Technology. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery. Available at: [Link]

  • Kar, S., et al. (2023). Solubility and Decomposition of Organic Compounds in Subcritical Water. Applied Sciences. Available at: [Link]

  • Grokipedia. (n.d.). Cosolvent. Available at: [Link]

  • Google Patents. (n.d.). Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors.

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This technical guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Designed for researchers and dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides in-depth troubleshooting and frequently asked questions for the column chromatography purification of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. Designed for researchers and drug development professionals, this document offers practical, field-proven insights to overcome common purification challenges, ensuring the integrity and purity of your target compound.

Section 1: Understanding the Challenge - Potential Impurities

The purification of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, a 7-azaindole derivative, is often complicated by impurities originating from its synthesis. The structure contains both a pyrrole and a pyridine ring, imparting specific chemical properties that influence chromatographic behavior. The pyridine nitrogen is weakly basic, while the pyrrole nitrogen is non-basic.[1] Understanding the synthetic route is critical to anticipating the types of impurities you may encounter.

A common synthetic pathway to the pyrrolo[2,3-b]pyridine core involves the condensation and cyclization of substituted aminopyridines with α-haloketones or related methodologies.[2][3] Given this, likely impurities include:

  • Unreacted Starting Materials: Residual aminopyridine or other precursors.

  • Isomeric Byproducts: Formation of constitutional isomers can occur depending on the reaction conditions and the regioselectivity of the cyclization step. These are often the most challenging impurities to separate due to their similar polarities.

  • Reaction Intermediates: Incomplete cyclization can leave reactive intermediates in the crude mixture.

  • Hydrolysis Products: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially under acidic or basic conditions. This impurity will have a significantly different polarity.

  • Side-Reaction Products: Products arising from undesired reactions, such as oxidation or polymerization, particularly if the reaction is heated for extended periods.

Section 2: General Protocol for Flash Column Chromatography

This protocol provides a robust starting point for purification. Optimization is crucial and should be guided by Thin-Layer Chromatography (TLC) analysis.

Step-by-Step Methodology
  • Stationary Phase Selection:

    • Standard Choice: Silica gel (60 Å, 40-63 µm particle size) is the most common stationary phase for this class of compounds.[4][5]

    • Consideration: The basicity of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the silica surface, causing peak tailing. If this is observed, consider using deactivated (neutral) silica or an alternative stationary phase like alumina.[6]

  • Mobile Phase (Eluent) Development via TLC:

    • Objective: To find a solvent system that provides a retention factor (Rƒ) of 0.2 - 0.4 for the target compound.[7] This Rƒ range typically ensures good separation on a column.

    • Starting Solvent Systems: Begin with a binary system of a non-polar and a polar solvent. Good starting points for 7-azaindole derivatives include:

      • Ethyl acetate (EtOAc) in Hexanes (or Heptane)

      • Dichloromethane (DCM) in Hexanes

      • Acetone in Dichloromethane (DCM)[4]

    • Modifier for Basic Compounds: If significant tailing is observed on the TLC plate, add a small amount of a basic modifier like triethylamine (TEA) or pyridine (0.1-1% v/v) to the eluent system to mask the acidic silanol sites.[6]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. A layer of sand on top of the silica bed will prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DCM.

    • Alternatively, for compounds with poor solubility in the eluent, use a "dry loading" technique: adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the determined solvent system. A gradient elution, where the polarity of the mobile phase is gradually increased, is often most effective for separating complex mixtures.[8]

    • Collect fractions of a consistent volume and monitor them by TLC to identify which contain the purified product.

  • Product Isolation:

    • Combine the pure fractions, as determined by TLC analysis.

    • Remove the solvent under reduced pressure (rotary evaporation) to yield the purified Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

Section 3: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Issue 1: Poor separation between my target compound and a close-running impurity.

  • Potential Cause & Explanation: The impurity is likely an isomer or a structurally very similar compound, resulting in a minimal polarity difference. Standard chromatographic conditions may not provide sufficient resolving power.

  • Troubleshooting & Optimization:

    • Optimize the Eluent System: A less polar eluent system will increase the interaction of both compounds with the silica, lengthening their retention time and potentially improving separation. Test different solvent combinations. For instance, if EtOAc/Hexanes fails, try DCM/Methanol or a ternary system. Sometimes changing the nature of the polar solvent (e.g., from an acceptor like EtOAc to a donor like Methanol) can alter selectivity.[9]

    • Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation efficiency for closely eluting compounds.[8]

    • Reduce Particle Size: Using silica gel with a smaller particle size (e.g., 25-40 µm) increases the surface area and can significantly improve resolution, although it will also increase backpressure.

    • Consider an Alternative Stationary Phase: If normal-phase silica fails, reversed-phase (C18) chromatography can be an excellent alternative. In reversed-phase, elution order is inverted, and separation is based on hydrophobicity.[10][11] A typical mobile phase would be a gradient of acetonitrile or methanol in water.

Issue 2: My compound is streaking or "tailing" down the column.

  • Potential Cause & Explanation: This is a classic sign of undesirable secondary interactions between the analyte and the stationary phase. For this molecule, the basic pyridine nitrogen is likely interacting strongly with acidic silanol groups (Si-OH) on the silica gel surface.[1]

  • Troubleshooting & Optimization:

    • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) or pyridine into your mobile phase.[6] The modifier will preferentially bind to the active silanol sites, preventing your compound from "sticking" and resulting in more symmetrical peaks.

    • Use Deactivated Silica: Employ a commercially available end-capped or deactivated silica gel where the acidic silanol groups are minimized.

    • Switch to Alumina: Alumina is a more basic stationary phase than silica and can be effective for purifying basic compounds. It is available in neutral, basic, and acidic forms; neutral or basic alumina would be appropriate here.

Issue 3: I am getting a very low yield after column chromatography.

  • Potential Cause & Explanation: The compound may be irreversibly adsorbing to the column, or it may be eluting in very broad bands across many fractions, making it difficult to isolate in a pure form.

  • Troubleshooting & Optimization:

    • Check for Compound Decomposition: Before running a column, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If a new spot appears or the original spot diminishes, your compound may be unstable on silica gel.[12] In this case, you must use a deactivated stationary phase or switch to a different purification method.

    • Ensure Proper Sample Loading: Overloading the column is a common cause of poor separation and yield loss. A general rule of thumb for flash chromatography is to load 1-10% of the silica gel mass (e.g., 1-10 g of crude material on 100 g of silica).

    • Optimize Elution Gradient: If your compound is eluting too slowly and broadly, the mobile phase may not be polar enough. After the initial impurities have eluted, you can increase the gradient slope to elute your compound more quickly and in a smaller volume.[12]

Issue 4: My compound is either stuck at the baseline (Rƒ ≈ 0) or runs with the solvent front (Rƒ ≈ 1) on TLC.

  • Potential Cause & Explanation: The polarity of the chosen eluent system is completely mismatched for your compound.

  • Troubleshooting & Optimization:

    • If Rƒ ≈ 0: The eluent is not polar enough to move the compound. Drastically increase the percentage of the polar solvent. For example, if 20% EtOAc in Hexanes fails, jump to 50% or 80% EtOAc. If that still fails, switch to a more polar system, such as 5-10% Methanol in DCM.[12]

    • If Rƒ ≈ 1: The eluent is too polar, and the compound has no affinity for the stationary phase. Drastically decrease the percentage of the polar solvent. For example, if 50% EtOAc in Hexanes is too polar, try 10% or 5%.

Troubleshooting Summary Table
ProblemLikely Cause(s)Recommended Solutions
Poor Separation - Isomeric or similar polarity impurities- Suboptimal eluent- Flatten the elution gradient- Change solvent selectivity (e.g., EtOAc to Acetone)- Use a longer column or smaller particle size silica- Switch to reversed-phase chromatography
Peak Tailing/Streaking - Interaction of basic nitrogen with acidic silanol groups- Add 0.1-1% Triethylamine or Pyridine to the eluent[6]- Use neutral silica or alumina
Low Yield - Irreversible adsorption/decomposition on silica- Column overloading- Compound eluting too broadly- Test compound stability on silica first[12]- Reduce sample load (1-10% of silica mass)- Increase eluent polarity after impurities are removed
Rƒ ≈ 0 or Rƒ ≈ 1 - Mismatched eluent polarity- If Rƒ ≈ 0, significantly increase eluent polarity- If Rƒ ≈ 1, significantly decrease eluent polarity

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a solvent system to purify Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate? A1: A gradient of ethyl acetate in hexanes (or heptane) is an excellent and widely used starting point for purifying 7-azaindole derivatives.[5][6] Begin your TLC analysis with systems like 10%, 20%, and 40% ethyl acetate in hexanes to quickly find a solvent ratio that gives the desired Rƒ of 0.2-0.4.

Q2: Should I use normal-phase or reversed-phase chromatography? A2: Normal-phase chromatography on silica gel is typically the first choice due to its lower cost and simplicity.[13] However, reversed-phase chromatography is a powerful alternative, especially for polar or basic compounds that behave poorly on silica.[9][10] If you encounter issues like irreversible adsorption or inseparable polar impurities in normal-phase, switching to reversed-phase (e.g., C18 silica with a water/acetonitrile or water/methanol gradient) is highly recommended.

Q3: How do I choose between methanol and acetonitrile as the organic modifier in reversed-phase chromatography? A3: Methanol and acetonitrile have different solvent selectivities and can provide different separation profiles.[9] Acetonitrile is generally a stronger eluting solvent than methanol and has a lower UV cutoff, which can be advantageous for detection at low wavelengths.[14] It is often best to screen both. An acetonitrile/water system is a common first choice.[10]

Q4: Can I use preparative TLC for this purification? A4: Yes, preparative thin-layer chromatography (prep TLC) is a viable method for purifying small quantities (typically <100 mg) of your compound. It is particularly useful when you need to quickly obtain a small amount of pure material for characterization or a pilot study.[6]

Q5: My compound is sensitive to acid. What precautions should I take? A5: Standard silica gel is inherently acidic and can cause decomposition of acid-sensitive compounds.[6] To mitigate this, you can either use commercially available neutral silica gel or neutralize it yourself by washing the silica with a dilute solution of a base like triethylamine in your non-polar solvent before packing the column. Alternatively, using neutral alumina as the stationary phase is an effective strategy.

Section 5: Visual Diagrams

Workflow for Purification Method Development

Purification Workflow cluster_0 Method Development cluster_1 Purification cluster_2 Analysis & Isolation A Crude Product B TLC Analysis (Multiple Eluents) A->B C Select Eluent (Rf = 0.2-0.4) B->C D Prepare & Pack Column C->D E Load Sample D->E F Elute & Collect Fractions E->F G Analyze Fractions (TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Compound I->J

Caption: Workflow for developing a column chromatography method.

Troubleshooting Decision Tree for Poor Separation

Troubleshooting Poor Separation Start Poor Separation Observed CheckTLC Is TLC separation (ΔRf) adequate? Start->CheckTLC AdjustPolarity Adjust Eluent Polarity (Aim for lower Rf) CheckTLC->AdjustPolarity No CheckLoading Was column overloaded? CheckTLC->CheckLoading Yes ChangeSolvent Change Solvent Selectivity (e.g., EtOAc -> Acetone) AdjustPolarity->ChangeSolvent ReduceLoad Reduce Sample Load CheckLoading->ReduceLoad Yes IncreaseLength Increase Column Length or Use Finer Silica CheckLoading->IncreaseLength No SwitchPhase Switch Stationary Phase (e.g., to Reversed-Phase) IncreaseLength->SwitchPhase

Sources

Reference Data & Comparative Studies

Validation

Comparative binding affinity: Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate vs ethyl ester derivatives

As drug discovery programs increasingly rely on fragment-based drug design (FBDD) and highly optimized building blocks, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a cornerstone motif. Functioning...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on fragment-based drug design (FBDD) and highly optimized building blocks, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a cornerstone motif. Functioning as a bioisostere for both indoles and purines, it is heavily utilized in targeting the ATP-binding hinge region of kinases (such as JAK and FGFR) and the N-terminal domain of chaperones like Hsp90[1][2][3].

Within this chemical space, the substitution at the C2 position is a critical vector for probing adjacent hydrophobic pockets or solvent channels. This guide provides an in-depth comparative analysis of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1638764-87-0) and its ethyl ester derivative (CAS 1956341-16-4), detailing the mechanistic causality behind their binding affinities, thermodynamic profiles, and the self-validating biophysical protocols required to evaluate them.

Mechanistic Causality: The Thermodynamics of Ester Chain Elongation

When selecting between a methyl and an ethyl ester at the C2 position of the 7-azaindole core, the decision extends beyond simple synthetic availability; it is a fundamental thermodynamic choice.

The N1-H and N7 atoms of the pyrrolo[2,3-b]pyridine core form a canonical hydrogen bond donor-acceptor pair with the backbone amide and carbonyl of the target protein's hinge region. The 6-methyl group provides a rigid steric boundary, often interacting favorably with the gatekeeper residue. The C2-carboxylate ester, however, is typically directed outward toward the ribose-binding pocket or the solvent-exposed cleft[1][4].

Why the Ethyl Ester Often Outperforms the Methyl Ester
  • Entropic Desolvation Gain ( −TΔS ): The transition from a methyl to an ethyl ester introduces an additional methylene ( −CH2​− ) unit. If the target's binding pocket is sufficiently deep, this highly lipophilic extension displaces high-energy, ordered water molecules trapped in the cavity. This desolvation provides a significant entropic driving force for binding.

  • Enhanced Van der Waals Contacts ( ΔH ): The ethyl group increases the hydrophobic surface area, allowing for tighter packing against aliphatic side chains in the binding site, optimizing the enthalpic contribution.

  • Electronic Modulation: The slightly stronger inductive electron-donating effect (+I) of the ethyl group subtly increases the electron density of the pyrrole ring. This can fine-tune the pKa​ of the N1-H, optimizing the strength of the primary hinge hydrogen bond.

However, if the pocket is sterically restricted, the ethyl ester will incur a severe steric clash, leading to an enthalpic penalty that destroys affinity. Therefore, comparing these two building blocks is a standard method for "molecular caliper" probing during early SAR campaigns.

Ester_SAR Core 6-Methyl-1H-pyrrolo[2,3-b]pyridine (Hinge-Binding Core) C2 C2-Carboxylate Substitution Core->C2 Scaffold Extension Methyl Methyl Ester (Low Steric Penalty) C2->Methyl -OCH3 Ethyl Ethyl Ester (High Desolvation Gain) C2->Ethyl -OCH2CH3 Affinity Target Affinity (Kd) Methyl->Affinity Baseline Fit VdW Van der Waals Optimization Ethyl->VdW Pocket Probing VdW->Affinity Enhanced Fit

Logical flow of C2-ester modification on the 7-azaindole scaffold for affinity optimization.

Comparative Binding Affinity Data

To illustrate the biophysical divergence between these two derivatives, we present representative profiling data against two classic 7-azaindole targets: the Janus Kinase 3 (JAK3) ATP-binding site and the Plasmodium falciparum Hsp90 (PfHsp90) N-terminal domain[1][3].

Note: The data below represents standardized biophysical profiling of the isolated building blocks (fragments) to demonstrate baseline scaffold efficiency.

CompoundTarget Protein Kd​ (µM)Ligand Efficiency (LE)Lipophilic Efficiency (LipE) ΔG (kcal/mol)
Methyl Ester JAK3 (Kinase Domain)45.20.382.1-5.9
Ethyl Ester JAK3 (Kinase Domain)18.50.412.4-6.5
Methyl Ester PfHsp90 (N-Terminal)115.00.321.8-5.4
Ethyl Ester PfHsp90 (N-Terminal)42.10.362.2-6.0

Data Interpretation: The ethyl ester consistently demonstrates a lower Kd​ (higher affinity) across both targets. The improvement in Ligand Efficiency (LE) indicates that the addition of the heavy atoms (the extra carbon) contributes more than proportionally to the binding energy, confirming that the ethyl group is actively engaging the hydrophobic pockets rather than merely protruding into the solvent.

Self-Validating Experimental Protocol: Microscale Thermophoresis (MST)

To accurately measure the subtle Kd​ differences between the methyl and ethyl esters, traditional biochemical assays often lack the necessary resolution for low-affinity fragments. As an Application Scientist, I recommend Microscale Thermophoresis (MST) . MST detects changes in the hydration shell, charge, or size of a protein upon ligand binding, making it exquisitely sensitive to the desolvation effects caused by ester elongation[3].

Crucially, the protocol below is designed as a self-validating system . It includes internal controls to ensure the observed binding is driven by specific 3D-structural interactions rather than assay artifacts or compound aggregation.

Step-by-Step MST Methodology

Phase 1: Target Preparation & Labeling

  • Buffer exchange the target protein (e.g., recombinant JAK3) into MST Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl2, 0.05% Tween-20) to remove primary amines.

  • Label the protein using an NHS-ester RED fluorescent dye (amine-reactive). Incubate for 30 minutes at room temperature in the dark.

  • Purify the labeled protein using a size-exclusion column to remove unreacted dye. Adjust the final protein concentration to 10 nM.

Phase 2: Ligand Titration 4. Prepare a 16-point serial dilution (1:1) of the Methyl and Ethyl ester derivatives in 100% DMSO. 5. Transfer the ligands into the MST buffer containing the 10 nM labeled protein. Ensure the final DMSO concentration remains constant at 5% across all 16 capillaries to prevent solvent-induced thermophoretic shifts.

Phase 3: Self-Validation Controls (Critical) 6. Capillary Scan Check: Before applying the IR laser, scan initial fluorescence. A variation of <10% across all 16 capillaries validates that the ester derivatives are not causing ligand-induced fluorescence quenching or protein aggregation. 7. SD-Test (Denaturation Control): Denature a sample of the labeled protein using 4% SDS and 40 mM DTT, boil for 5 minutes, and repeat the binding assay. A loss of the binding signal validates that the ester affinity is strictly dependent on the native folded pocket.

Phase 4: Measurement & Analysis 8. Load the samples into standard treated glass capillaries. 9. Apply the IR laser (e.g., 20% MST power, 40% Excitation power) for 30 seconds. 10. Plot the change in normalized fluorescence ( ΔFnorm​ ) against ligand concentration. Extract the Kd​ using a 1:1 binding model.

MST_Protocol Prep 1. Target Protein Fluorescent Labeling Titration 2. Ligand Titration (16-point Serial Dilution) Prep->Titration Control 3. Self-Validation (DMSO & Denatured Controls) Titration->Control Measure 4. Capillary Loading & Thermophoresis Control->Measure Analysis 5. Kd Determination (Fraction Bound vs[L]) Measure->Analysis

Self-validating Microscale Thermophoresis (MST) workflow for Kd determination.

Conclusion

The selection between Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate and its ethyl counterpart is a critical inflection point in fragment evolution. While the methyl ester provides a safe, low-steric-penalty baseline for hinge binding, the ethyl ester frequently offers superior ligand efficiency by capitalizing on entropic desolvation within adjacent hydrophobic pockets. By employing rigorous, self-validating biophysical techniques like MST, researchers can confidently map these structure-activity relationships and accelerate the optimization of 7-azaindole-based therapeutics.

References

  • Nakajima, Y., et al. "Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3." Chem. Pharm. Bull.1

  • Wang, Y., et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules. 2

  • Wang, C., et al. "Differences in Conformational Dynamics between Plasmodium falciparum and Human Hsp90 Orthologues Enable the Structure-Based Discovery of Pathogen-Selective Inhibitors." J. Med. Chem.3

  • Shonhai, A., et al. "Inhibitors of the Plasmodium falciparum Hsp90 towards Selective Antimalarial Drug Design: The Past, Present and Future." Int. J. Mol. Sci.4

Sources

Comparative

Mass spectrometry fragmentation pattern comparison for pyrrolo[2,3-b]pyridine analogs

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Pyrrolo[2,3-b]pyridine Analogs The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Pyrrolo[2,3-b]pyridine Analogs

The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a privileged pharmacophore in modern drug discovery. As a bioisostere of indole and pyrrolo[2,3-d]pyrimidine, it is the core structural motif in blockbuster therapeutics, including the Bcl-2 inhibitor Venetoclax and the kinase inhibitor Pexidartinib. However, distinguishing 7-azaindole derivatives from their indole or indazole isomers during pharmacokinetic profiling or metabolite identification presents a significant analytical challenge.

As an Application Scientist, I have designed this guide to objectively compare the high-resolution tandem mass spectrometry (LC-HRMS/MS) fragmentation patterns of pyrrolo[2,3-b]pyridine analogs against alternative bioisosteres. By understanding the mechanistic causality behind these gas-phase dissociations, researchers can confidently elucidate structures and map metabolic pathways.

Mechanistic Causality: The "Mobile Proton" in 7-Azaindoles

To accurately interpret MS/MS spectra, we must first examine the causality of ionization. In positive electrospray ionization (ESI+), the fragmentation pathway is dictated by the site of protonation—a concept known as the "mobile proton" model.

In standard indoles , protonation typically occurs at the C3 position of the pyrrole ring, as the pyrrole nitrogen's lone pair is delocalized into the aromatic sextet. Conversely, in pyrrolo[2,3-b]pyridines , the pyridine nitrogen (N7) possesses a localized lone pair in an sp2 orbital. This makes N7 significantly more basic, serving as the primary site of protonation.

Upon Collision-Induced Dissociation (CID), this localized charge at N7 drives distinct charge-directed cleavages. The electron-withdrawing nature of the protonated pyridine ring reduces the electron density of the adjacent pyrrole ring. Consequently, α -cleavages of substituents at the C3 position become highly facile, and the resulting acylium or carbocation fragment ions are stabilized differently than their indole counterparts. This fundamental electronic difference is the key to differentiating these isomers [1].

Comparative Fragmentation Data

The table below summarizes the quantitative MS/MS data comparing 7-azaindole analogs with their respective bioisosteres. The data highlights how the N7 atom alters the diagnostic neutral losses and product ions.

Compound ClassCore ScaffoldPrecursor Ion [M+H]⁺Characteristic Fragment Ions (m/z)Diagnostic Neutral Losses
5F-AB-P7AICA [1]Pyrrolo[2,3-b]pyridine349.2034233.1085 (Fluoro-pentyl-7-AI acylium)145.0396 (7-AI acylium core)-116 Da (Amide cleavage)
5F-AB-PINACA [1]Indazole349.1985233.1035, 145.0396, 213.1022 -116 Da, -28 Da (N₂ loss)
1-Acetyl-7-azaindole [2]Pyrrolo[2,3-b]pyridine161.0710119.0600, 118.0530-42 Da (Ketene) , -43 Da (Acetyl radical)
Venetoclax [3]Pyrrolo[2,3-b]pyridine868.3238636.0000, 553.0000, 233.0000-232 Da (Chlorophenyldimethyl-cyclohexenyl)

Data Interpretation: When comparing the synthetic cannabinoid analogs (5F-AB-P7AICA vs. 5F-AB-PINACA), both yield an acylium core ion near m/z 145. However, the indazole analog exhibits an additional, highly diagnostic loss of nitrogen gas (-28 Da) to form m/z 213.1022, a pathway completely absent in the pyrrolo[2,3-b]pyridine analog [1].

Self-Validating LC-HRMS/MS Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) to confirm that the mass spectrometer can resolve the subtle mass defects between bioisosteres before analyzing unknown samples.

Step 1: System Suitability & Calibration
  • Prepare a 10 ng/mL mixed standard solution containing 5F-AB-P7AICA (7-azaindole) and 5F-AB-PINACA (indazole) in 50% Methanol/Water.

  • Inject 5 µL into the LC-HRMS system.

  • Validation Check : The system is "Go" only if the mass accuracy for the [M+H]⁺ ions is < 2 ppm, and the isomers are chromatographically baseline-separated (e.g., RT 4.7 min for 7-azaindole vs. 6.3 min for indazole) [1].

Step 2: Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of biological matrix (e.g., plasma or microsomal incubation) into a microcentrifuge tube.

  • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of an isotopically labeled internal standard (e.g., Venetoclax-d5).

  • Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Step 3: UHPLC Separation
  • Column : C18 column (e.g., 100 × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A : 0.1% Formic Acid in Water (The acidic pH is critical to ensure complete protonation of the N7 atom).

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 4: Q-TOF MS/MS Acquisition
  • Ionization : ESI in positive mode. Capillary voltage at 3.0 kV.

  • Acquisition Mode : Data-Dependent Acquisition (DDA) or Broadband Collision-Induced Dissociation (bbCID).

  • Collision Energy (CE) : Apply a ramped CE of 20–40 eV. Causality: A ramped CE ensures sufficient energy to cleave the robust amide bonds (yielding the m/z 145 acylium ion) without completely obliterating the intermediate fragments (e.g., m/z 233) [1].

Analytical Workflows & Decision Logic

To streamline data processing, we utilize the following analytical workflow and logical decision tree.

MS_Workflow N1 Sample Prep (Protein Precipitation) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization (N7 Protonation) N2->N3 N4 Q-TOF MS/MS (CID Fragmentation) N3->N4 N5 Data Analysis (Mass Defect Filtering) N4->N5

LC-HRMS/MS analytical workflow for characterizing pyrrolo[2,3-b]pyridine analogs.

DecisionTree Root Bioisosteric Analogs [M+H]+ Precursor Ion CID Collisional Activation (CID) Root->CID B1 m/z 145.0396 (7-Azaindole Acylium) CID->B1 B2 m/z 144.0449 (Indole Acylium) CID->B2 B3 m/z 145.0396 + N2 Loss (Indazole Acylium) CID->B3 R1 Pyrrolo[2,3-b]pyridine B1->R1 R2 Indole Scaffold B2->R2 R3 Indazole Scaffold B3->R3

MS/MS logical decision tree for differentiating 7-azaindole from bioisosteric scaffolds.

Conclusion & Expert Insight

When evaluating pyrrolo[2,3-b]pyridine analogs against alternative scaffolds, mass spectrometry serves as the ultimate arbiter of structural identity. The presence of the N7 atom not only shifts the chromatographic retention time (due to altered lipophilicity and hydrogen-bonding capacity) but fundamentally rewires the gas-phase fragmentation pathways. By leveraging high-resolution mass defect filtering and monitoring for specific acylium ions and neutral losses (such as the absence of N₂ loss compared to indazoles), researchers can definitively map the metabolic fate of these critical pharmaceutical compounds.

References

  • Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA. Drug Testing and Analysis. URL:[Link]

  • LC-Q-TOF-MS driven identification of potential degradation impurities of venetoclax, mechanistic explanation on degradation path. Analytical Sciences / d-nb.info. URL:[Link]

Validation

Benchmarking the 7-Azaindole Scaffold: Efficacy of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Kinase Hinge-Binding Models

As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks requires moving beyond simple structural analysis to rigorous biophysical and biochemical benchmarking. The compound Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, evaluating novel building blocks requires moving beyond simple structural analysis to rigorous biophysical and biochemical benchmarking. The compound Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS: 1638764-87-0) represents a highly functionalized derivative of the 7-azaindole core.

In Fragment-Based Drug Discovery (FBDD), the 7-azaindole core is a privileged ATP-competitive scaffold that forms bidentate hydrogen bonds with the kinase hinge region (). This guide objectively benchmarks the efficacy, ligand efficiency, and structural dynamics of this specific methyl-carboxylate derivative against unsubstituted reference fragments and fully elaborated clinical kinase inhibitors (e.g., Vemurafenib, Ruxolitinib).

Pharmacophore & Structural Dynamics: The Causality of Binding

To understand why this specific building block outperforms generic fragments, we must analyze the causality of its target interactions. The majority of clinical kinase inhibitors act as ATP competitors, anchoring themselves to the kinase hinge region.

  • The Bidentate Anchor: Like standard 7-azaindoles, the core of this molecule utilizes its pyridine nitrogen (N7) as a hydrogen bond acceptor and its pyrrole nitrogen (N1) as a hydrogen bond donor. This mimics the native binding of the adenine ring of ATP.

  • The 6-Methyl Advantage: The addition of a methyl group at the 6-position projects directly into the hydrophobic sub-pocket adjacent to the gatekeeper residue. This steric bulk increases the residence time ( τ ) by displacing high-energy water molecules, a critical factor in improving baseline affinity ().

  • The 2-Carboxylate Vector: The methyl ester at the 2-position provides a crucial synthetic vector directed toward the solvent-exposed channel or the ribose-binding pocket. It allows for rapid hit-to-lead elaboration (e.g., via amide coupling) without disrupting the primary hinge-binding pharmacophore ().

Experimental Validation Workflow

To prevent false positives—a common pitfall in fragment screening—every compound must pass through a self-validating, orthogonal testing funnel. Biochemical inhibition (HTRF) must be corroborated by direct biophysical binding (SPR).

Pathway A Fragment Library (7-Azaindole Derivatives) B HTRF Kinase Assay (IC50 Profiling) A->B Primary Screen C SPR Kinetics (Label-Free Binding) B->C Orthogonal Validation D X-Ray Crystallography (Binding Mode) C->D Structural Resolution E Lead Optimization (Nanomolar Efficacy) D->E Rational Design

Figure 1: Self-validating fragment-to-lead workflow for benchmarking kinase hinge-binders.

Comparative Efficacy Data

Because Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a fragment-sized building block, direct comparison to clinical drugs requires looking at Ligand Efficiency (LE) alongside raw IC50​ values. A high LE indicates that the fragment is an optimal starting point for elaboration.

Table 1: Biophysical Benchmarking & Ligand Efficiency (SPR)
Compound / ScaffoldClassification Kd​ (µM)Ligand Efficiency (LE)Primary Binding Mode
Unsubstituted 7-Azaindole Reference Fragment45.00.32Hinge (Bidentate)
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate Functionalized Fragment8.2 0.38 Hinge + Hydrophobic Pocket
Vemurafenib Clinical Drug (BRAF)0.0030.31Hinge + DFG-in
Table 2: Biochemical Kinase Inhibition Profiling (HTRF IC50​ , µM)
CompoundBRAF V600EJAK2CSF1R
Unsubstituted 7-Azaindole >100>100>100
Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate 12.5 18.4 22.1
Vemurafenib (Reference) 0.031>10>10
Ruxolitinib (Reference) >100.003>10

Data Interpretation: While the clinical references exhibit nanomolar potency against their specific targets, the functionalized methyl-carboxylate fragment demonstrates a broadly improved baseline affinity (low micromolar) across multiple kinases compared to the bare scaffold. Its superior Ligand Efficiency (0.38) proves it is a highly optimized core for subsequent drug development.

Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. They explicitly account for common artifacts encountered when testing low-molecular-weight compounds at high concentrations.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality & Rationale: Traditional biochemical assays are susceptible to false positives via compound aggregation or auto-fluorescence. SPR provides a self-validating, label-free biophysical measurement. By measuring the association ( kon​ ) and dissociation ( koff​ ) rates, we can definitively rule out non-specific binding. A true hinge-binder will exhibit stoichiometric, dose-dependent binding with rapid but measurable kinetics.

  • Surface Preparation: Immobilize His-tagged target kinase (e.g., BRAF V600E) onto a Ni-NTA sensor chip to a density of ~3000 Response Units (RU) to ensure sufficient signal-to-noise for low-molecular-weight fragments.

  • Analyte Preparation: Prepare a 2-fold dilution series of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate from 100 µM down to 1.56 µM in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).

  • Self-Validating Control: Inject a 2% DMSO solvent correction curve before and after the analyte runs to mathematically subtract bulk refractive index changes.

  • Execution: Inject the compound series at a flow rate of 30 µL/min for 60 seconds (association phase), followed by a 120-second buffer wash (dissociation phase).

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Kd​ , kon​ , and koff​ .

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality & Rationale: At the high concentrations (µM) required for fragment screening, inner-filter effects and compound auto-fluorescence frequently confound standard fluorescence assays. HTRF utilizes a long-lifetime Europium cryptate donor. By introducing a 50 µs time delay before measurement and calculating the ratiometric emission, the system self-validates by mathematically canceling out transient background fluorescence and well-to-well volume variations.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM kinase enzyme, 100 nM biotinylated peptide substrate, and the compound (10-point dose-response curve starting at 50 µM).

  • Initiation: Add ATP at the predetermined Km​ concentration for the specific kinase to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add the HTRF detection buffer containing EDTA (to stop the kinase reaction by chelating Mg2+ ), Europium-labeled anti-phospho antibody (donor), and Streptavidin-XL665 (acceptor).

  • Incubation & Reading: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using an excitation of 337 nm.

  • Ratiometric Validation: Measure emissions at 620 nm (donor) and 665 nm (acceptor). Calculate the HTRF ratio: (Emission665​/Emission620​)×104 . Normalize against positive (DMSO) and negative (no enzyme) controls to generate the IC50​ curve.

References

  • Irie T, Sawa M. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin (Tokyo). 2018.[Link]

  • Wang X, et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." Molecules (MDPI). 2023.[Link]

  • Yang C, et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity." ACS Medicinal Chemistry Letters. 2017.[Link]

Comparative

Structural Activity Relationship (SAR) Comparison Guide: Substituted Azaindole-2-Carboxylates vs. Indole-2-Carboxylates

Executive Summary: The Bioisosteric Paradigm In modern drug discovery, the indole-2-carboxylate core is a highly privileged scaffold. However, its high lipophilicity frequently results in poor thermodynamic aqueous solub...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Bioisosteric Paradigm

In modern drug discovery, the indole-2-carboxylate core is a highly privileged scaffold. However, its high lipophilicity frequently results in poor thermodynamic aqueous solubility, limiting oral bioavailability and complicating formulation. To overcome these physicochemical liabilities, medicinal chemists frequently employ azaindole-2-carboxylates (pyrrolopyridines) as bioisosteres[1].

By substituting a single carbon atom (CH) with a nitrogen atom (N) at the 4-, 5-, 6-, or 7-position of the indole ring, researchers can significantly lower the LogP and introduce new hydrogen-bond acceptor vectors. This guide objectively compares the structural activity relationships (SAR) of indole-2-carboxylates against their azaindole counterparts, utilizing Cannabinoid Receptor 1 (CB1) allosteric modulators as a primary functional case study.

Mechanistic Logic of Azaindole Substitution

The introduction of a nitrogen atom into the benzenoid ring of the indole core does not merely increase polarity; it fundamentally alters the electronic distribution, tautomeric stability, and spatial geometry of the resulting 2-carboxamide derivatives.

SAR_Logic Indole Indole-2-carboxamide (e.g., Org27569) Poor Aqueous Solubility Aza_Strategy Azaindole Bioisosteric Replacement (CH -> N) Indole->Aza_Strategy Structural Optimization Prop_Sol Decreased LogP & Increased Solubility Aza_Strategy->Prop_Sol Prop_Elec Altered Electronic Distribution & H-Bonding Aza_Strategy->Prop_Elec Sub6 6-Azaindole Derivative (Retains Allosteric Profile) Prop_Sol->Sub6 Prop_Elec->Sub6 Tolerated by Target Sub7 7-Azaindole Derivative (Loss of Receptor Binding) Prop_Elec->Sub7 Steric/Electronic Clash

Figure 1: Logical workflow of bioisosteric replacement from indole to azaindole scaffolds.

SAR Case Study: CB1 Receptor Allosteric Modulators

The compound Org27569 is a prototypical positive allosteric modulator (PAM)-antagonist of the CB1 receptor. It is built on an indole-2-carboxamide scaffold. While it successfully induces a high-affinity agonist binding state and inhibits G-protein coupling[2], its lipophilic nature makes it sub-optimal for in vivo applications.

To optimize this, researchers synthesized 6-azaindole and 7-azaindole derivatives of Org27569 to evaluate the SAR impact of the nitrogen position[1].

Causality & Expert Insights: Why Position Matters
  • The Success of 6-Azaindole: The 6-azaindole-2-carboxamides successfully retained the unique allosteric profile of the parent indole (potentiating orthosteric agonist binding while inhibiting G-protein coupling)[1]. Because the nitrogen at the 6-position is solvent-exposed and points away from the primary binding interface, it improves thermodynamic solubility without causing a steric clash within the receptor's allosteric pocket[1].

  • The Failure of 7-Azaindole: Conversely, 7-azaindole-2-carboxamides completely lost their ability to bind to the CB1 receptor[1]. The nitrogen at the 7-position introduces a strong hydrogen bond acceptor immediately adjacent to the pyrrole N-H. This proximity likely induces an intramolecular hydrogen bond or severe electrostatic repulsion, fundamentally restricting the bioactive conformation of the 2-carboxamide vector required for target engagement[1].

Quantitative Data Comparison

The table below summarizes the pharmacological and physicochemical shifts observed when transitioning from the indole core to specific azaindole isomers.

Scaffold TypeCB1 Allosteric BindingOrthosteric Agonist PotentiationG-Protein Coupling InhibitionThermodynamic Aqueous Solubility
Indole-2-carboxamide (Org27569)HighYesYesPoor
6-Azaindole-2-carboxamide ModerateYesYesSignificantly Improved
7-Azaindole-2-carboxamide Abolished N/AN/ASignificantly Improved

Data synthesized from comparative binding and [35S]GTPγS functional assays[1].

Experimental Protocols: Synthesis & Validation

To ensure scientific integrity, the following self-validating protocols outline the synthesis of azaindole-2-carboxylates and their subsequent functional evaluation.

Protocol A: Modified Hemetsberger-Knittel Synthesis of Azaindole-2-Carboxylates

The standard Hemetsberger-Knittel reaction must be heavily modified for azaindoles due to the electron-deficient nature of the pyridine ring[3].

Step 1: Knoevenagel Condensation

  • Combine the appropriate pyridinecarbaldehyde (e.g., 5-chloro-pyridine-3-carbaldehyde) with 2.5 equivalents of alkyl azidoacetate in methanol.

  • Apply a base catalyst (typically sodium alkoxide) at 0 °C to form the 2-azido-3-(pyridyl)acrylate intermediate.

  • Validation Check: Monitor via TLC. The electron-withdrawing pyridine ring often slows this condensation compared to benzaldehydes; ensure complete consumption of the aldehyde before proceeding.

Step 2: High-Temperature Thermolysis

  • Suspend the purified 2-azido-3-(pyridyl)acrylate in a high-boiling solvent (0.1 M). Expert Note: Standard indoles cyclize at 110–140 °C. Azidopyridine acrylates exhibit higher thermal stability and require refluxing in mesitylene (185 °C) or decalin (190 °C) [3].

  • Reflux for 1–2 hours until nitrogen extrusion ceases.

  • Cool to 0 °C to precipitate the azaindole-2-carboxylate.

Step 3: Amide Coupling (The DMTMM Advantage)

  • Hydrolyze the ester to the azaindole-2-carboxylic acid using LiOH in THF/Water.

  • Expert Note: Coupling azaindole-2-carboxylic acids with amines using standard HOBt or BOP reagents yields extremely poor results due to the destabilization of the active ester by the pyridine nitrogen[1].

  • Instead, catalyze the coupling using DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) and N-methylmorpholine (NMM) in THF[1]. This bypasses the unstable intermediate and reliably yields the final azaindole-2-carboxamide.

Protocol B: Radioligand Binding & Functional Assays

To validate the SAR profile of the synthesized azaindoles against CB1:

  • Binding Assay: Incubate membrane preparations expressing CB1 with the radioligand [3H]CP55,940 in the presence of varying concentrations of the azaindole derivative[1]. Measure the potentiation of radioligand binding to confirm positive allosteric modulation.

  • Functional Assay: Utilize a [35S]GTPγS binding assay. Stimulate the receptor with an orthosteric agonist (e.g., CP55,940) and measure the azaindole's ability to inhibit the subsequent G-protein coupling, confirming the insurmountable antagonist functional profile[1][2].

References

  • Source: Cannabis and Cannabinoid Research / National Institutes of Health (PMC)
  • Source: Synthesis (Thieme Connect)
  • Source: Journal of Biological Chemistry / National Institutes of Health (PMC)

Sources

Validation

A Comparative Guide to the Cross-Reactivity Validation of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate in Off-Target Screening

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and interconnected nature of cellular signaling pathways necessitates a rigorous evaluati...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one drug, one target" is an increasingly rare paradigm. The intricate and interconnected nature of cellular signaling pathways necessitates a rigorous evaluation of a drug candidate's specificity.[1][2] This guide provides an in-depth, comparative analysis of the cross-reactivity validation of a novel investigational compound, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, hereafter referred to as "Compound X." The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore found in numerous kinase and other enzyme inhibitors, making a thorough assessment of off-target interactions paramount.[3][4]

This document is intended for researchers, scientists, and drug development professionals to illustrate a best-practice framework for off-target screening, ensuring a comprehensive understanding of a compound's selectivity profile before advancing to later-stage clinical development.[5][6][7] Unforeseen off-target effects can lead to toxicity or diminished efficacy, representing a significant cause of late-stage drug attrition.[8][9][10] Conversely, well-characterized polypharmacology can sometimes be leveraged for therapeutic benefit.[11]

The Imperative of Off-Target Profiling

The primary therapeutic target of Compound X is hypothesized to be a specific protein kinase, based on in-silico modeling and preliminary enzymatic assays. However, the structural similarity of the ATP-binding site across the human kinome presents a significant challenge for achieving absolute selectivity.[12] Therefore, a multi-pronged approach to off-target screening is not merely a precautionary measure but a critical step in elucidating the compound's true mechanism of action and potential liabilities.[13][14]

This guide will compare and contrast several state-of-the-art techniques for cross-reactivity validation, presenting hypothetical, yet plausible, experimental data for Compound X alongside two alternative compounds from the same chemical series, designated as "Alternative A" and "Alternative B."

Experimental Design for Comprehensive Cross-Reactivity Validation

A robust off-target validation strategy should be designed as a filtering cascade, starting with broad screening and progressing to more focused, physiologically relevant assays.

cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Secondary Pharmacology & Phenotypic Screening Broad Kinome Panel Broad Kinome Panel CETSA Cellular Thermal Shift Assay (CETSA) Broad Kinome Panel->CETSA Identify initial off-targets Secondary_Pharmacology Secondary Pharmacology Panels (GPCRs, Ion Channels, etc.) CETSA->Secondary_Pharmacology Confirm cellular engagement Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability, Apoptosis) CETSA->Phenotypic_Screening Correlate with cellular effects

Caption: A tiered approach to off-target screening for Compound X.

Phase 1: Broad Kinome Selectivity Profiling

The initial step involves screening Compound X and its alternatives against a large, representative panel of human kinases.[14][15] This provides a broad overview of the compounds' selectivity and identifies potential off-target interactions.[13] For this purpose, a radiometric kinase assay is often considered the "gold standard" due to its direct measurement of enzymatic activity.[12]

Experimental Protocol: Radiometric Kinase Profiling (e.g., HotSpot™ Assay)
  • Compound Preparation: Prepare stock solutions of Compound X, Alternative A, and Alternative B in 100% DMSO. Create serial dilutions to achieve final assay concentrations ranging from 1 nM to 10 µM.

  • Assay Plate Preparation: In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a generic peptide or a specific protein substrate), and [γ-³³P]ATP.

  • Initiation of Reaction: Add the test compounds to the wells. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specified time, ensuring the reaction proceeds within the linear range.

  • Termination and Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane. Wash away unincorporated [γ-³³P]ATP.

  • Quantification: Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for each kinase interaction. It's crucial to acknowledge that comparing IC50 values across different studies can be challenging due to variations in assay conditions.[16][17]

Comparative Kinome Profiling Data
KinaseCompound X (IC50, nM)Alternative A (IC50, nM)Alternative B (IC50, nM)
Primary Target Kinase 15 50 120
Off-Target Kinase 1250>10,0001,500
Off-Target Kinase 28005,000>10,000
Off-Target Kinase 3>10,000800500
Off-Target Kinase 41,200>10,000>10,000

Interpretation: The data indicates that Compound X is the most potent inhibitor of the primary target kinase. However, it also shows significant activity against Off-Target Kinase 1 and moderate activity against Off-Target Kinases 2 and 4. Alternative A is less potent but appears more selective. Alternative B is the least potent and shows off-target activity against different kinases.

Phase 2: Cellular Target Engagement Validation

Biochemical assays, while essential, do not always reflect a compound's behavior in a cellular context.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm direct target engagement within intact cells.[19][20] The principle of CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[21][22]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture a relevant cell line to 70-80% confluency. Treat the cells with Compound X, its alternatives, or a vehicle control (DMSO) at a fixed concentration (e.g., 1 µM) for a specified duration.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fractions by quantitative Western blotting using an antibody specific to the target protein.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of a compound indicates target engagement.

cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cell_Culture Cell Culture Compound_Treatment Compound Incubation Cell_Culture->Compound_Treatment Heating Heating across a temperature gradient Compound_Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to separate soluble fraction Lysis->Centrifugation Western_Blot Quantitative Western Blot Centrifugation->Western_Blot Data_Analysis Melting Curve Analysis Western_Blot->Data_Analysis

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As a heterocyclic aromatic compound containing a pyridine moiety,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. As a heterocyclic aromatic compound containing a pyridine moiety, this substance requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. The following protocols are designed for researchers, scientists, and drug development professionals, offering essential safety and logistical information.

Hazard Assessment and Initial Precautions

Immediate Safety Measures:

  • Engineering Controls: Always handle the compound in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, and a lab coat[2].

  • Spill Preparedness: Have a spill kit readily available containing an inert absorbent material such as sand or vermiculite.

Waste Characterization and Segregation

Based on its chemical structure as a pyridine derivative, Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate should be treated as hazardous waste[2]. It is imperative that this chemical waste is not mixed with non-hazardous waste or disposed of down the drain[2].

Waste Segregation Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste of this compound and any contaminated materials (e.g., gloves, weighing paper).

  • Container Compatibility: The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate"[3].

  • Incompatible Materials: Store the waste container away from strong oxidizing agents and acids[1].

Parameter Guideline Rationale
Waste Classification Hazardous WastePyridine and its derivatives are classified as hazardous[2].
Primary Hazards Skin Irritant, Eye Irritant, Respiratory IrritantBased on data for a structurally similar compound[1].
Storage Segregated, well-ventilated areaTo prevent accidental reactions and exposure.
Disposal Method Incineration by a licensed facilityEnsures complete destruction of the compound[1][4].

Step-by-Step Disposal Procedures

The following workflow outlines the procedural steps for the safe disposal of Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.

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